UNC6934
Descripción
Propiedades
Fórmula molecular |
C24H21N5O4 |
|---|---|
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
N-cyclopropyl-3-oxo-N-[[4-(pyrimidin-4-ylcarbamoyl)phenyl]methyl]-4H-1,4-benzoxazine-7-carboxamide |
InChI |
InChI=1S/C24H21N5O4/c30-22-13-33-20-11-17(5-8-19(20)27-22)24(32)29(18-6-7-18)12-15-1-3-16(4-2-15)23(31)28-21-9-10-25-14-26-21/h1-5,8-11,14,18H,6-7,12-13H2,(H,27,30)(H,25,26,28,31) |
Clave InChI |
KOZGEDUWAQFVAV-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
UNC6934: A Potent and Selective Antagonist of the NSD2-PWWP1 Domain
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Nuclear receptor-binding SET domain-containing 2 (NSD2), also known as MMSET or WHSC1, is a crucial histone methyltransferase responsible for the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2] This epigenetic mark is predominantly associated with active gene transcription.[2][3] Aberrant NSD2 activity, through overexpression or mutation, is implicated in various cancers, including multiple myeloma characterized by the t(4;14) translocation.[1][2][4] The NSD2 protein contains multiple functional domains, including a catalytic SET domain and several chromatin "reader" domains, such as the PWWP domains, which are critical for its localization and function.[5][6] UNC6934 has emerged as a potent and selective chemical probe that targets the N-terminal PWWP1 domain of NSD2, offering a valuable tool to investigate NSD2 biology and its role in disease.[6][7][8] This document provides an in-depth technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.
Introduction to NSD2 and the PWWP1 Domain
NSD2 is a key epigenetic regulator whose primary function is to catalyze the formation of H3K36me2.[2] This histone mark plays a significant role in chromatin structure and gene expression regulation.[2] The NSD2 protein architecture includes a catalytic SET domain, which "writes" the H3K36me2 mark, and multiple reader domains that recognize specific histone modifications, thereby anchoring the protein to chromatin.[1][5]
The N-terminal PWWP1 domain of NSD2 is a critical reader domain that specifically recognizes and binds to H3K36me2-marked nucleosomes through a conserved aromatic cage.[1][5][6] This interaction is crucial for stabilizing NSD2 on chromatin, although it does not directly impact the enzyme's catalytic activity.[1][9] Dysregulation of NSD2, particularly its overexpression in t(4;14) multiple myeloma, leads to global changes in H3K36me2 levels and is a key driver of oncogenesis, making it an attractive therapeutic target.[1][2][4]
This compound: A Selective NSD2-PWWP1 Antagonist
This compound is a small molecule antagonist designed to competitively inhibit the interaction between the NSD2-PWWP1 domain and H3K36me2.[6][8] By occupying the canonical H3K36me2-binding pocket of the PWWP1 domain, this compound disrupts the stable association of NSD2 with chromatin.[6][10][11] This targeted disruption allows for the specific investigation of the non-catalytic functions of NSD2 that are mediated by the PWWP1 domain. A structurally similar but inactive analog, UNC7145, serves as an ideal negative control for experiments.[12][13]
Mechanism of Action
The primary mechanism of this compound is the competitive antagonism of the NSD2-PWWP1-H3K36me2 interaction. This leads to a notable change in the subcellular localization of NSD2. Upon treatment with this compound, endogenous NSD2 accumulates in the nucleolus, a phenotype that mirrors the localization of NSD2 isoforms lacking the PWWP1 domain, which are found in certain multiple myeloma translocations.[6][7][11] However, this antagonism by this compound does not alter the global levels of H3K36me2, indicating that it does not directly inhibit the catalytic SET domain of NSD2.[1][12]
Caption: Mechanism of this compound action on NSD2 localization.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its interactions.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Assay Method | Reference |
| Kd (to NSD2-PWWP1) | 91 ± 8 nM | Surface Plasmon Resonance (SPR) | [1][12] |
| Kd (to NSD2-PWWP1) | 80 nM | Surface Plasmon Resonance (SPR) | [7] |
| Kd (to NSD2-PWWP1) | 80 ± 18 nM | Surface Plasmon Resonance (SPR) | [13] |
| IC50 (vs. H3K36me2 nucleosomes) | 104 ± 13 nM | AlphaScreen | [1][6] |
| IC50 (vs. H3K36me2 nucleosomes) | 104 nM | Not Specified | [8] |
| Cellular IC50 (U2OS cells) | 1.09 µM | NanoBRET Assay | [7] |
| Cellular IC50 (U2OS cells) | 1.23 ± 0.25 µM | NanoBRET PPI Assay | [6] |
| Cellular IC50 (U2OS cells) | 1.09 ± 0.23 µM | NanoBRET Assay | [13] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Assay Method | Reference |
| 15 other human PWWP domains | Selective for NSD2-PWWP1 | Differential Scanning Fluorimetry (DSF) | [6][14] |
| 33 methyltransferase domains (including NSD1, NSD2, NSD3, SETD2) | No inhibition | Not Specified | [6][14] |
| 90 CNS receptors, channels, and transporters | No significant off-targets (Ki > 1.4 µM) | Not Specified | [14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol is used to determine the binding kinetics and affinity (Kd) of this compound to the NSD2-PWWP1 domain.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Methodology:
-
Instrumentation: Biacore T200 (GE Health Sciences Inc.).[1]
-
Immobilization: Recombinant NSD2-PWWP1 protein is immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.
-
Data Collection: The association and dissociation of this compound are monitored in real-time by measuring changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
NanoBRET Protein-Protein Interaction Assay
This cellular assay is used to measure the ability of this compound to disrupt the interaction between NSD2-PWWP1 and histone H3 in live cells.[7][13]
Methodology:
-
Transfection: Cells are co-transfected with plasmids encoding for NSD2-PWWP1 fused to NanoLuc luciferase (the donor) and histone H3 fused to HaloTag (the acceptor).[9]
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound or the negative control UNC7145.[9]
-
BRET Measurement: The NanoBRET substrate is added, and the bioluminescence resonance energy transfer (BRET) signal is measured. A decrease in the BRET signal indicates disruption of the protein-protein interaction.[9]
-
Data Analysis: The IC50 value is calculated from the dose-response curve.[7][13]
Cellular Localization by Confocal Microscopy
This method is used to visualize the effect of this compound on the subcellular localization of NSD2.
Methodology:
-
Cell Line and Treatment: U2OS cells are treated with either DMSO (vehicle control) or a specific concentration of this compound (e.g., 5 µM for 4 hours).[7]
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with primary antibodies against NSD2 and a nucleolar marker (e.g., fibrillarin).[7]
-
Imaging: Cells are imaged using a confocal microscope.[7]
-
Analysis: The colocalization between the NSD2 and fibrillarin signals is quantified using a metric such as the Pearson correlation coefficient (PCC) to determine the extent of NSD2 accumulation in the nucleolus.[7]
NSD2 Signaling and Pathological Implications
NSD2 is a critical player in various signaling pathways that contribute to cancer progression. It acts as a coactivator of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[10] NSD2 is recruited to the promoters of NF-κB target genes, leading to increased H3K36me2 and subsequent gene activation.[10] These target genes include pro-survival factors like Bcl-2 and cytokines such as IL-6, which can create an autocrine loop to sustain constitutive NF-κB activation.[10] Furthermore, NSD2 has been implicated in regulating pathways such as the Wnt/β-catenin and EGFR-AKT signaling pathways in different cancer contexts.[15][16] In multiple myeloma, the overexpression of NSD2 is a primary oncogenic driver, promoting cell proliferation, survival, and drug resistance.[2][4][17]
Caption: Simplified NSD2-mediated NF-κB signaling pathway in cancer.
Conclusion
This compound is a high-quality chemical probe that offers exceptional potency and selectivity for the NSD2-PWWP1 domain. Its ability to specifically antagonize the reader function of NSD2 without affecting its catalytic activity provides a unique tool for dissecting the complex biology of this important epigenetic modifier. The detailed quantitative data and experimental protocols presented in this guide are intended to facilitate its use by researchers in academia and industry to further explore the roles of NSD2 in health and disease and to accelerate the development of novel therapeutic strategies targeting this key oncoprotein.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. rcsb.org [rcsb.org]
- 4. ashpublications.org [ashpublications.org]
- 5. A PWWP Domain of Histone-Lysine N-Methyltransferase NSD2 Binds to Dimethylated Lys-36 of Histone H3 and Regulates NSD2 Function at Chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 10. Histone Methyltransferase NSD2/MMSET Mediates Constitutive NF-κB Signaling for Cancer Cell Proliferation, Survival, and Tumor Growth via a Feed-Forward Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. This compound | Structural Genomics Consortium [thesgc.org]
- 14. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 15. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
UNC6934: A Chemical Probe Unraveling the Function of the NSD2-PWWP1 Domain in Epigenetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
UNC6934 is a potent and selective chemical probe that serves as an indispensable tool for investigating the epigenetic functions of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). Contrary to a direct enzymatic inhibitor, this compound functions as an antagonist of the N-terminal PWWP (Pro-Trp-Trp-Pro) domain of NSD2. By binding to the PWWP1 domain, this compound disrupts the crucial interaction between NSD2 and histone H3 lysine (B10760008) 36 dimethylation (H3K36me2), a key epigenetic mark. This disruption does not inhibit the catalytic activity of NSD2 but rather alters its sub-nuclear localization, leading to its accumulation in the nucleolus. This guide provides a comprehensive overview of the core functions of this compound in epigenetics, detailed experimental protocols, and quantitative data to facilitate its use in research and drug development.
Introduction to NSD2 and its Role in Epigenetics
Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that plays a critical role in epigenetic regulation. The primary enzymatic function of NSD2 is to catalyze the dimethylation of histone H3 at lysine 36 (H3K36me2).[1][2] This epigenetic modification is predominantly associated with actively transcribed genes and is involved in the recruitment of other effector proteins that regulate chromatin structure and gene expression.[2]
NSD2 is a multi-domain protein containing a catalytic SET domain, two PWWP domains, and five PHD fingers.[2] The PWWP domains are "reader" modules that recognize and bind to specific histone modifications, thereby tethering NSD2 to specific chromatin regions. The N-terminal PWWP domain (PWWP1) specifically recognizes H3K36me2, creating a positive feedback loop that helps to maintain and propagate this epigenetic mark.[2]
Aberrant expression and activity of NSD2 are implicated in various human cancers, most notably in multiple myeloma with the t(4;14) translocation, which leads to NSD2 overexpression.[2] Elevated NSD2 activity results in a global increase in H3K36me2, which is thought to drive oncogenesis.[2]
This compound: A Selective Antagonist of the NSD2-PWWP1 Domain
This compound is a small molecule designed as a high-affinity ligand for the NSD2-PWWP1 domain.[2] It is not an inhibitor of the NSD2's catalytic SET domain. Instead, it acts as a competitive antagonist that occupies the H3K36me2-binding pocket of the PWWP1 domain.[2] This binding event physically blocks the interaction between NSD2 and H3K36me2-modified nucleosomes.[2] A structurally similar but inactive compound, UNC7145, serves as a negative control for experiments.[2]
The primary consequence of treating cells with this compound is the delocalization of NSD2 from its chromatin targets and its subsequent sequestration in the nucleolus.[2] This phenocopies the localization defects observed in NSD2 isoforms that lack the PWWP1 domain, which are found in certain multiple myeloma cases.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with NSD2 and its cellular effects.
| Parameter | Value | Assay Method | Notes |
| Binding Affinity (Kd) | 80 ± 18 nM | Surface Plasmon Resonance (SPR) | Binding of this compound to the isolated NSD2-PWWP1 domain. |
| IC50 (NSD2-PWWP1 - H3K36me2 Interaction) | 104 ± 13 nM | AlphaScreen | Disruption of the interaction between the isolated NSD2-PWWP1 domain and H3K36me2-modified nucleosomes. |
| IC50 (Full-length NSD2 - H3K36me2 Interaction) | 78 ± 29 nM | AlphaScreen | Disruption of the interaction between full-length NSD2 and H3K36me2-modified nucleosomes in the presence of competitor DNA. |
| Cellular EC50 | 1.09 ± 0.23 µM | NanoBRET | Disruption of the NSD2-PWWP1 and histone H3.3 interaction in U2OS cells. |
Table 1: this compound Potency and Efficacy
| Target | Selectivity | Assay Method |
| NSD2-PWWP1 | Potent Antagonist | SPR, AlphaScreen, NanoBRET |
| Other PWWP Domains (14 tested) | Selective | Differential Scanning Fluorimetry (DSF) |
| Histone Methyltransferases (33 tested, including NSD1, NSD2-SET, NSD3) | No Inhibition | Radiometric Assays |
| CNS Receptors, Channels, Transporters (90 tested) | Largely Inactive (minor off-target at high concentrations) | Radioligand Binding Assays |
Table 2: this compound Selectivity Profile
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The following diagram illustrates the mechanism by which this compound disrupts NSD2 function.
Caption: this compound binds to the NSD2-PWWP1 domain, preventing its localization to H3K36me2-marked chromatin and causing its sequestration in the nucleolus.
Experimental Workflow for Characterizing this compound
This diagram outlines a typical workflow for validating the activity and selectivity of a chemical probe like this compound.
Caption: A multi-step workflow is used to characterize this compound, from initial in vitro binding to cellular target engagement and functional outcomes.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the function of this compound.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol is for determining the binding kinetics and affinity (Kd) of this compound to the NSD2-PWWP1 domain.
Materials:
-
Biacore T200 instrument (or equivalent)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant His-tagged NSD2-PWWP1 protein
-
This compound dissolved in DMSO
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 5.0)
Procedure:
-
Chip Preparation: Equilibrate the CM5 sensor chip with running buffer.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the carboxyl groups on the sensor surface.
-
Ligand Immobilization: Inject the recombinant NSD2-PWWP1 protein (diluted in immobilization buffer to ~20 µg/mL) over the activated surface until the desired immobilization level is reached (e.g., ~5000 RU).
-
Deactivation: Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to block any remaining active sites. A reference flow cell should be prepared similarly but without protein immobilization.
-
Analyte Injection: Prepare a serial dilution of this compound in running buffer with a final DMSO concentration of 1-2%. Inject the this compound solutions over the NSD2-PWWP1 and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds), followed by a dissociation phase with running buffer.
-
Regeneration: If necessary, regenerate the sensor surface between analyte injections with a short pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Differential Scanning Fluorimetry (DSF) for Selectivity
This protocol assesses the thermal stabilization of PWWP domains upon binding of this compound, indicating direct interaction and selectivity.
Materials:
-
Real-Time PCR instrument capable of thermal melts (e.g., Roche LightCycler 480)
-
96- or 384-well PCR plates
-
Recombinant PWWP domain proteins (NSD2-PWWP1 and a panel of other PWWP domains)
-
This compound and UNC7145 dissolved in DMSO
-
SYPRO Orange dye (5000x stock)
-
Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)
Procedure:
-
Reaction Mix Preparation: In each well of the PCR plate, prepare a final reaction volume of 20 µL containing:
-
Recombinant PWWP domain protein (final concentration 2 µM)
-
SYPRO Orange dye (final concentration 5x)
-
This compound or control compound (final concentration 10-100 µM, with DMSO concentration ≤ 1%)
-
Assay buffer to final volume.
-
-
Plate Sealing: Seal the plate with an optical seal.
-
Thermal Melt: Place the plate in the RT-PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/second, acquiring fluorescence data at each interval.
-
Data Analysis: Determine the melting temperature (Tm) for each well by fitting the fluorescence curve to a Boltzmann equation. The Tm is the temperature at which 50% of the protein is unfolded. A significant positive shift in Tm (ΔTm) in the presence of this compound compared to the DMSO control indicates ligand binding and stabilization. Compare the ΔTm for NSD2-PWWP1 to that of other PWWP domains to assess selectivity.
AlphaScreen for Disruption of Protein-Protein Interaction
This protocol measures the ability of this compound to inhibit the interaction between NSD2-PWWP1 and H3K36me2-modified nucleosomes.
Materials:
-
AlphaScreen-compatible microplate reader
-
384-well low-volume white microplates
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads
-
6xHis-tagged recombinant NSD2-PWWP1 protein
-
Biotinylated H3K36me2-modified mononucleosomes
-
This compound and UNC7145 dissolved in DMSO
-
AlphaScreen buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)
Procedure:
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
This compound or control compound at various concentrations (final DMSO concentration ≤ 1%).
-
Biotinylated H3K36me2 nucleosomes (final concentration ~5 nM).
-
6xHis-tagged NSD2-PWWP1 protein (final concentration ~10 nM).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the interaction to reach equilibrium.
-
Bead Addition: In subdued light, add a mixture of Streptavidin-Donor and Ni-Chelate Acceptor beads (final concentration ~10 µg/mL each) to each well.
-
Final Incubation: Seal the plate and incubate in the dark at room temperature for 60-90 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: Normalize the data to DMSO controls (100% interaction) and a no-protein control (0% interaction). Plot the normalized signal against the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
NanoBRET Cellular Assay for Target Engagement
This protocol quantifies the disruption of the NSD2-PWWP1 and histone H3.3 interaction by this compound in living cells.
Materials:
-
U2OS cells (or other suitable cell line)
-
Plasmids for expressing NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3
-
Transfection reagent (e.g., FuGENE HD)
-
HaloTag NanoBRET 618 Ligand
-
NanoBRET Nano-Glo Substrate
-
White, tissue culture-treated 96-well plates
-
Luminometer with 460 nm and >610 nm filters
Procedure:
-
Cell Transfection: Co-transfect U2OS cells with plasmids encoding NanoLuc-NSD2-PWWP1 (donor) and HaloTag-H3.3 (acceptor) at an optimized ratio (e.g., 1:10).
-
Cell Plating: 24 hours post-transfection, harvest the cells and plate them into a 96-well plate at a density of ~20,000 cells per well.
-
Compound Treatment: Prepare serial dilutions of this compound and UNC7145. Add the compounds to the cells and incubate for 4-6 hours at 37 °C.
-
Acceptor Labeling: Add the HaloTag NanoBRET 618 Ligand to all wells (final concentration ~100 nM) and incubate for at least 60 minutes.
-
Substrate Addition: Prepare the NanoBRET Nano-Glo Substrate according to the manufacturer's instructions and add it to each well.
-
Data Acquisition: Immediately read the plate on a luminometer, measuring both the donor emission (~460 nm) and the acceptor emission (>610 nm).
-
Data Analysis: Calculate the raw NanoBRET ratio (Acceptor Emission / Donor Emission). Correct for background by subtracting the ratio from control wells lacking the HaloTag ligand. Plot the corrected milliBRET units (mBU) against the compound concentration and fit the data to determine the cellular EC50.
Conclusion
This compound is a well-characterized and highly selective chemical probe for the NSD2-PWWP1 domain. Its unique mechanism of action, which involves the modulation of NSD2's sub-nuclear localization rather than direct enzymatic inhibition, provides a powerful means to dissect the non-catalytic functions of NSD2 in epigenetic regulation. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound as a tool to further our understanding of NSD2 biology and its role in disease, and to aid in the development of novel therapeutic strategies targeting this important epigenetic regulator.
References
- 1. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 2. [PDF] The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability | Semantic Scholar [semanticscholar.org]
Preliminary Research Applications of UNC6934: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6934 is a potent and selective chemical probe that serves as an antagonist for the PWWP1 domain of the nuclear receptor-binding SET domain-containing protein 2 (NSD2).[1][2][3] NSD2 is a histone methyltransferase responsible for the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active gene transcription.[3][4] Aberrant NSD2 activity is implicated in various cancers, including multiple myeloma, making it a compelling target for therapeutic development.[3][4] This technical guide provides an in-depth overview of the preliminary research applications of this compound, focusing on its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols. This document is intended to equip researchers with the necessary information to effectively utilize this compound as a tool to investigate NSD2 biology and its role in disease.
Core Mechanism of Action
This compound functions by directly binding to the aromatic cage of the NSD2-PWWP1 domain, a region that normally recognizes and binds to H3K36me2-marked nucleosomes.[4] By occupying this binding pocket, this compound competitively inhibits the interaction between the NSD2-PWWP1 domain and its histone ligand.[1][2][3] This disruption of the protein-histone interaction leads to a distinct cellular phenotype: the accumulation of the NSD2 protein within the nucleolus.[1][3] It is important to note that this compound does not directly inhibit the catalytic methyltransferase activity of NSD2.[4] A closely related analog, UNC7145, which is inactive in biochemical and cellular assays, serves as an ideal negative control for experiments with this compound.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its negative control, UNC7145, from various biochemical and cellular assays.
| Biochemical Assays | This compound | UNC7145 (Negative Control) | Reference |
| Binding Affinity (Kd) to NSD2-PWWP1 (SPR) | 80 ± 18 nM | Inactive | [2] |
| IC50 vs. NSD2-PWWP1/H3K36me2 Nucleosome Interaction (AlphaScreen) | 104 ± 13 nM | No measurable effect | [5] |
| IC50 vs. full-length NSD2/H3K36me2 Nucleosome Interaction (AlphaScreen, with SSD) | 78 ± 29 nM | 5.1 ± 1 µM | [5] |
| Cellular Assays (U2OS Cells) | This compound | UNC7145 (Negative Control) | Reference |
| NanoBRET Target Engagement (EC50) | 1.09 ± 0.23 µM | Inactive | [2] |
| Recommended Concentration for Cellular Use | up to 10 µM | - | [6] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for the this compound NanoBRET assay.
Detailed Experimental Protocols
NanoBRET™ Protein-Protein Interaction Assay
This protocol is designed to measure the displacement of the NSD2-PWWP1 domain from histone H3.3 in live U2OS cells by this compound.
Materials:
-
U2OS cells
-
Plasmids: NanoLuc-NSD2-PWWP1 and HaloTag-histone H3.3
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
This compound and UNC7145 (from a 10 mM stock in DMSO)
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Assay System
-
White, 96-well assay plates
Procedure:
-
Cell Seeding: Seed U2OS cells in a white, 96-well plate at a density of 2 x 104 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Prepare a transfection mix in Opti-MEM™ containing the NanoLuc-NSD2-PWWP1 and HaloTag-histone H3.3 plasmids and the transfection reagent according to the manufacturer's instructions. Add the transfection mix to the cells and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and UNC7145 in culture medium. The final concentrations should range from 0.1 µM to 30 µM. Include a DMSO-only control. Replace the culture medium with the compound-containing medium and incubate for 4 hours.
-
Reagent Addition: Prepare the detection reagent by adding the HaloTag® NanoBRET™ 618 Ligand (final concentration 100 nM) and the Nano-Glo® Substrate to Opti-MEM™. Add this reagent to each well.
-
Signal Measurement: Incubate the plate for 3-5 minutes at room temperature, protected from light. Measure the donor emission at 460 nm and the acceptor emission at 618 nm using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the corrected NanoBRET ratio by dividing the acceptor signal by the donor signal for each well and then subtracting the ratio from the vehicle control wells. Plot the corrected BRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter log-logistic curve to determine the EC50 value.
Surface Plasmon Resonance (SPR) Assay
This protocol describes the measurement of the binding affinity of this compound to the NSD2-PWWP1 domain.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl)
-
Recombinant His-tagged NSD2-PWWP1 protein
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
This compound and UNC7145 (from a 10 mM stock in DMSO, diluted in running buffer)
Procedure:
-
Ligand Immobilization: Activate the carboxyl groups on the CM5 sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. Immobilize the His-tagged NSD2-PWWP1 protein to the desired level (e.g., ~5000 RU) by injecting it over the activated surface. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl. A reference flow cell should be activated and deactivated without protein immobilization.
-
Analyte Injection: Prepare a serial dilution of this compound in running buffer, typically ranging from 1 nM to 1 µM. Inject each concentration over both the NSD2-PWWP1 and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Kinetic Analysis: Monitor the association and dissociation phases for each injection. After each cycle, regenerate the sensor surface if necessary with a mild regeneration solution.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams. Fit the data to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Confocal Microscopy for NSD2 Localization
This protocol is for visualizing the this compound-induced relocalization of endogenous NSD2 to the nucleolus in U2OS cells.
Materials:
-
U2OS cells grown on glass coverslips
-
This compound (5 µM final concentration) and DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: rabbit anti-NSD2 and mouse anti-Fibrillarin (nucleolar marker)
-
Fluorophore-conjugated secondary antibodies: anti-rabbit IgG (e.g., Alexa Fluor 488) and anti-mouse IgG (e.g., Alexa Fluor 594)
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat U2OS cells grown on coverslips with 5 µM this compound or DMSO for 4 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% PFA for 15 minutes at room temperature. Wash again with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Antibody Incubation: Wash with PBS and block with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation and Staining: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark. Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides using mounting medium. Acquire images using a confocal microscope.
-
Image Analysis: Analyze the colocalization of the NSD2 and Fibrillarin signals to quantify the nucleolar accumulation of NSD2.
Conclusion
This compound is a valuable chemical probe for elucidating the biological functions of the NSD2-PWWP1 domain. Its high potency and selectivity, coupled with a well-characterized mechanism of action, make it an essential tool for researchers in the fields of epigenetics and cancer biology. The detailed protocols and quantitative data provided in this guide are intended to facilitate the effective use of this compound in preliminary research applications, ultimately contributing to a deeper understanding of NSD2-mediated cellular processes and the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Simple Method for the Immunocytochemical Detection of Proteins Inside Nuclear Structures That Are Inaccessible to Specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
UNC6934: A Technical Guide to a Selective Chemical Probe for the NSD2-PWWP1 Domain
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC6934 is a potent and selective chemical probe that targets the PWWP1 domain of the nuclear receptor-binding SET domain-containing protein 2 (NSD2), also known as MMSET or WHSC1. By antagonizing the interaction between the NSD2-PWWP1 domain and its cognate histone mark, dimethylated lysine (B10760008) 36 on histone H3 (H3K36me2), this compound serves as a critical tool for elucidating the biological functions of this epigenetic reader domain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for its synthesis and key biological assays are presented, alongside visualizations of its mechanism of action and experimental workflows.
Chemical Structure and Properties
This compound, with the formal name N-cyclopropyl-3,4-dihydro-3-oxo-N-[[4-[(4-pyrimidinylamino)carbonyl]phenyl]methyl]-2H-1,4-benzoxazine-7-carboxamide, is a small molecule inhibitor with a molecular weight of 443.5 g/mol and a molecular formula of C₂₄H₂₁N₅O₄.[1] Its structure is characterized by a central benzoxazine (B1645224) core linked to a cyclopropyl-containing amide and a pyrimidine-bearing benzamide (B126) moiety.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 2561494-77-5 |
| Molecular Formula | C₂₄H₂₁N₅O₄ |
| Molecular Weight | 443.5 g/mol [1] |
| SMILES | O=C(N1)COC2=C1C=CC(C(N(C3CC3)CC4=CC=C(C(NC5=NC=NC=C5)=O)C=C4)=O)=C2[1] |
| InChIKey | KOZGEDUWAQFVAV-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | Sparingly soluble in DMSO (1-10 mg/mL)[1] |
| Storage | Store at -20°C for long-term stability (≥ 4 years)[1] |
A closely related analog, UNC7145, in which the cyclopropyl (B3062369) group is replaced by an isopropyl moiety, serves as a negative control as it does not exhibit significant binding to the NSD2-PWWP1 domain.[2]
Pharmacological Properties and Mechanism of Action
This compound is a highly selective antagonist of the NSD2-PWWP1 domain's interaction with H3K36me2-containing nucleosomes.[3] This interaction is crucial for the localization and function of NSD2, a histone methyltransferase implicated in various cancers, including multiple myeloma.
Table 3: Pharmacological Data for this compound
| Parameter | Target/Assay | Value |
| Kd | NSD2-PWWP1 (SPR) | 80 - 92 nM[1][3] |
| IC₅₀ | NSD2-PWWP1-H3K36me2 interaction | 104 nM[1] |
| IC₅₀ | NanoBRET assay in U2OS cells | 1.09 µM[3] |
| Ki | Serotonin Transporter (SERT) | 1.4 µM[1] |
| Ki | µ-opioid receptor | 8 µM[1] |
The primary mechanism of action of this compound involves its direct binding to the aromatic cage of the NSD2-PWWP1 domain, a conserved structural motif responsible for recognizing the dimethylated lysine of H3K36. By occupying this binding pocket, this compound competitively inhibits the interaction of NSD2 with chromatin, leading to a disruption of its normal cellular localization and function. A key cellular phenotype observed upon treatment with this compound is the accumulation of NSD2 in the nucleolus.[1][3]
References
Unveiling the Molecular Targets of UNC6934: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the biological targets of UNC6934, a potent and selective chemical probe. The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and application of this compound. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and experimental workflows.
Core Target and Mechanism of Action
This compound is a chemical probe that primarily targets the N-terminal PWWP domain (PWWP1) of the Nuclear Receptor Binding SET Domain Containing 2 (NSD2) protein, also known as WHSC1 or MMSET.[1][2][3][4][5] NSD2 is a histone methyltransferase responsible for the dimethylation of lysine (B10760008) 36 on histone H3 (H3K36me2), a mark associated with active gene transcription.[3][6]
The mechanism of action of this compound involves its binding to the canonical H3K36me2-binding pocket within the NSD2-PWWP1 domain.[3][6] This occupation antagonizes the interaction between NSD2-PWWP1 and H3K36me2-marked nucleosomes.[1][3][5] Consequently, this compound disrupts the normal chromatin localization of NSD2, leading to its accumulation in the nucleolus.[1][3][4] This effect phenocopies NSD2 protein isoforms that lack the PWWP1 domain, which are associated with translocations in multiple myeloma.[3] It is important to note that this compound does not directly inhibit the catalytic methyltransferase activity of NSD2.[6]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's binding affinity, cellular potency, and selectivity.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 80 nM | Surface Plasmon Resonance (SPR) | [1] |
| 91 ± 8 nM | Surface Plasmon Resonance (SPR) | [5][6] | |
| 80 ± 18 nM | Surface Plasmon Resonance (SPR) | [7] | |
| Cellular Potency (IC50) | 1.09 µM | NanoBRET assay (U2OS cells) | [1] |
| 104 ± 13 nM | Disruption of NSD2-PWWP1 binding to H3K36me2 nucleosomes | [6] | |
| Cellular Potency (EC50) | 1.23 ± 0.25 µM | NanoBRET assay (U2OS cells) | [8] |
| Selectivity Assessment | Details | Assay | Reference |
| PWWP Domains | Selective for NSD2-PWWP1 over 14 other human PWWP domains, including NSD3-PWWP1. | Differential Scanning Fluorimetry (DSF) | [1][2][7] |
| Methyltransferase Domains | No inhibition observed against a panel of 33 methyltransferase domains, including NSD1, NSD2, NSD3, and SETD2. | Not specified | [2] |
| Off-Target Profile | Profiled against 90 central nervous system receptors, channels, and transporters. The only significant off-target with a measured inhibitory constant was the human sodium-dependent serotonin (B10506) transporter. | Radioligand Binding Assays | [2][8] |
| Off-Target Ki | Ki = 1.4 ± 0.8 µM for the human sodium-dependent serotonin transporter. | Radioligand Binding Assays | [2][8] |
Signaling Pathway and Mechanism of Action Diagram
The following diagram illustrates the mechanism of action of this compound in the context of NSD2 function.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of NSD2 in Multiple Myeloma: A Technical Guide to the Chemical Probe UNC6934
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple myeloma (MM), a malignancy of plasma cells, remains a significant clinical challenge, particularly the high-risk subtype characterized by the t(4;14) translocation. This translocation leads to the overexpression of Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase that plays a critical role in chromatin regulation and gene expression. Understanding the precise functions of NSD2 in myelomagenesis is paramount for the development of novel therapeutic strategies. UNC6934 has emerged as a pivotal chemical probe for elucidating the biological roles of NSD2. It is a potent and selective antagonist of the N-terminal PWWP domain of NSD2 (NSD2-PWWP1). This guide provides an in-depth overview of this compound, its mechanism of action, and its application in multiple myeloma research, with a focus on experimental protocols and the signaling pathways involved.
Core Mechanism of Action of this compound
This compound functions by specifically targeting the PWWP1 domain of NSD2. The PWWP domain is a "reader" module that recognizes and binds to histone modifications, specifically dimethylated lysine (B10760008) 36 on histone H3 (H3K36me2). This interaction is crucial for the localization and function of NSD2 at chromatin.
This compound competitively binds to the aromatic cage of the NSD2-PWWP1 domain, a pocket that normally accommodates the methylated lysine.[1] This binding event physically obstructs the interaction between NSD2 and H3K36me2-marked nucleosomes.[1] A key consequence of this disruption is the altered subcellular localization of NSD2. Instead of being predominantly chromatin-bound, this compound treatment leads to the accumulation of endogenous NSD2 in the nucleolus.[2][3] This phenocopies the localization defects observed in certain NSD2 isoforms found in multiple myeloma patients with the t(4;14) translocation.[2][3]
It is crucial to note that this compound does not directly inhibit the catalytic methyltransferase activity of NSD2.[1] Consequently, global levels of H3K36me2 remain largely unchanged upon treatment with this compound alone.[1] This specificity makes this compound an invaluable tool to dissect the non-catalytic functions of NSD2 mediated by its PWWP1 domain.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity and selectivity.
| Parameter | Value | Assay Method | Reference |
| Binding Affinity (Kd) to NSD2-PWWP1 | 80 ± 18 nM | Surface Plasmon Resonance (SPR) | [4] |
| Binding Affinity (Kd) to NSD2-PWWP1 | 91 ± 8 nM | Surface Plasmon Resonance (SPR) | [1] |
| IC50 for disruption of NSD2-PWWP1 interaction with H3K36me2 nucleosomes | 1.09 ± 0.23 µM | NanoBRET assay in U2OS cells | [4] |
| IC50 for displacement of full-length NSD2 from nucleosomal H3K36me2 | 78 ± 29 nM | AlphaScreen | [2] |
| IC50 for displacement of NSD2-PWWP1 from H3K36me2-marked nucleosomes | 104 ± 13 nM | Not Specified | [1] |
| Cell Line | Cancer Type | Effect of this compound (up to 5 µM) | Reference |
| KMS-11 | Multiple Myeloma | No acute cytotoxic effects | [2] |
| MM1S | Multiple Myeloma | No acute cytotoxic effects | [2] |
| RS4;11 | Acute Lymphoblastic Leukemia | No acute cytotoxic effects | [2] |
| U2OS | Osteosarcoma | No acute cytotoxic effects | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
NanoBRET Target Engagement Assay in Live Cells
This assay quantifies the ability of this compound to disrupt the interaction between NSD2-PWWP1 and histone H3 in a cellular context.
Materials:
-
U2OS cells
-
Plasmid encoding NanoLuc-NSD2-PWWP1 fusion protein
-
Plasmid encoding HaloTag-Histone H3.3 fusion protein
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
HaloTag NanoBRET 618 Ligand
-
NanoBRET Nano-Glo Substrate
-
This compound and DMSO (vehicle control)
-
White, 96-well assay plates
-
Luminometer capable of measuring BRET signals
Protocol:
-
Cell Seeding: Seed U2OS cells in white, 96-well assay plates at a density of 2 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight at 37°C, 5% CO2.
-
Transfection: Co-transfect the cells with the NanoLuc-NSD2-PWWP1 and HaloTag-Histone H3.3 plasmids according to the manufacturer's protocol for the transfection reagent.
-
Incubation: Incubate the transfected cells for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add the compounds to the cells and incubate for 4 hours. Include a DMSO-only control.
-
Ligand and Substrate Addition: Add the HaloTag NanoBRET 618 Ligand to all wells at a final concentration of 100 nM. Add the NanoBRET Nano-Glo Substrate to all wells according to the manufacturer's instructions.
-
Signal Measurement: Read the plate on a luminometer, measuring both the donor (NanoLuc) and acceptor (HaloTag 618) emission signals.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio as a function of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
AlphaScreen Nucleosome Binding Assay
This in vitro assay measures the ability of this compound to inhibit the binding of NSD2 to H3K36me2-containing nucleosomes.
Materials:
-
Recombinant full-length NSD2 protein
-
Biotinylated H3K36me2 mononucleosomes
-
Streptavidin-coated Donor beads
-
Anti-NSD2 antibody conjugated to Acceptor beads
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
This compound and DMSO
-
384-well ProxiPlates
-
Plate reader capable of AlphaScreen detection
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
This compound or DMSO
-
Recombinant full-length NSD2 protein
-
Biotinylated H3K36me2 mononucleosomes
-
-
Incubation: Incubate the mixture for 30 minutes at room temperature to allow for binding to occur.
-
Bead Addition: Add a mixture of Streptavidin-coated Donor beads and anti-NSD2 antibody-conjugated Acceptor beads to each well.
-
Incubation in the Dark: Incubate the plate for 60 minutes at room temperature in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The signal generated is proportional to the amount of NSD2 bound to the nucleosomes. Plot the signal as a function of this compound concentration and determine the IC50 value.
Cell Viability (Cytotoxicity) Assay
This assay determines the effect of this compound on the viability of multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., KMS-11, MM.1S)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound and DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed multiple myeloma cells in opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compounds to the cells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells. Normalize the data to the DMSO control and plot cell viability as a function of this compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways relevant to NSD2 in multiple myeloma and a typical experimental workflow using this compound.
Caption: NSD2 signaling pathway and the effect of this compound.
Caption: The IRF4-MYC oncogenic axis in multiple myeloma.
Caption: Experimental workflow for characterizing this compound.
Therapeutic Relevance and Future Directions
While this compound itself does not exhibit significant anti-myeloma activity, its importance in drug discovery should not be underestimated.[2] As a highly selective chemical probe, this compound has been instrumental in validating the NSD2-PWWP1 domain as a druggable target. The lack of cytotoxicity of this compound suggests that merely disrupting the PWWP1-histone interaction is insufficient to kill multiple myeloma cells.
This understanding has paved the way for alternative therapeutic strategies. Notably, this compound has served as the starting point for the development of proteolysis-targeting chimeras (PROTACs) that target NSD2.[1] These heterobifunctional molecules link this compound (to bind to NSD2) to a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of NSD2. Unlike this compound, these NSD2-targeted degraders lead to a reduction in global H3K36me2 levels and exhibit anti-proliferative effects in multiple myeloma cells.[1] This highlights the therapeutic potential of complete NSD2 protein removal rather than just inhibition of a single reader domain.
Future research using this compound could focus on:
-
Dissecting the downstream effects of NSD2 relocalization: Investigating the functional consequences of NSD2 accumulation in the nucleolus.
-
Identifying synthetic lethal partners: Screening for genes or pathways that, when inhibited, become lethal to multiple myeloma cells in the presence of this compound.
-
Exploring combination therapies: Although not cytotoxic on its own, this compound could potentially sensitize myeloma cells to other therapeutic agents.
Conclusion
This compound is a well-characterized and highly selective chemical probe that has been pivotal in advancing our understanding of the role of the NSD2-PWWP1 domain in multiple myeloma. While not a direct therapeutic agent, its utility in validating NSD2 as a target and enabling the development of next-generation therapies, such as targeted protein degraders, is undeniable. For researchers in the field, this compound remains an essential tool for dissecting the complex epigenetic landscape of multiple myeloma and for exploring novel therapeutic vulnerabilities.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
Methodological & Application
Application Notes and Protocols for UNC6934 in U2OS Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6934 is a potent and selective chemical probe that targets the PWWP1 domain of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein.[1][2][3] NSD2 is a histone methyltransferase responsible for the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active gene transcription.[1][2] By antagonizing the interaction of the NSD2 PWWP1 domain with H3K36me2-marked nucleosomes, this compound serves as a valuable tool for investigating the biological functions of NSD2.[3][4][5] In the human osteosarcoma cell line U2OS, this compound has been shown to disrupt the NSD2-chromatin interaction, leading to the accumulation of NSD2 in the nucleolus.[1][4][5] These application notes provide detailed protocols for the use of this compound in U2OS cells, including methods for assessing target engagement and cellular phenotypes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity and its use in U2OS cells.
Table 1: In Vitro Binding and Cellular Activity of this compound
| Parameter | Value | Assay System | Reference |
| Kd (SPR) | 80 nM | Recombinant NSD2-PWWP1 | [4] |
| Kd (SPR) | 91 ± 8 nM | Recombinant NSD2-PWWP1 | [6] |
| IC50 (AlphaScreen) | 104 ± 13 nM | NSD2-PWWP1 binding to H3K36me2 nucleosomes | [6] |
| IC50 (NanoBRET) | 1.09 µM | NSD2-PWWP1 interaction with H3K36me2 in U2OS cells | [4] |
| EC50 (NanoBRET) | 1.23 ± 0.25 µM | NSD2-PWWP1 interaction with Histone H3.3 in U2OS cells | [1] |
Table 2: Recommended Treatment Conditions for U2OS Cells
| Application | This compound Concentration | Incubation Time | Reference |
| NSD2 Nucleolar Localization | 5 µM | 4 hours | [1][4][7] |
| General Cellular Use | Up to 10 µM | Variable | [8] |
| Target Engagement (NanoBRET) | Dose-response | Variable | [1] |
Signaling Pathway and Mechanism of Action
This compound acts by competitively binding to the aromatic cage of the NSD2 PWWP1 domain, thereby preventing its recognition of and binding to the H3K36me2 mark on histone tails. This disruption of the NSD2-chromatin interaction leads to the sequestration of the NSD2 protein in the nucleolus.
Caption: Mechanism of this compound action in U2OS cells.
Experimental Protocols
The following are detailed protocols for experiments utilizing this compound in U2OS cell lines.
General Experimental Workflow
The diagram below outlines a typical workflow for studying the effects of this compound on U2OS cells, from cell culture to data analysis.
Caption: General experimental workflow for this compound studies in U2OS cells.
Protocol 1: U2OS Cell Culture and Maintenance
-
Cell Line: U2OS (human osteosarcoma), ATCC HTB-96.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[6]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach cells.
Protocol 2: this compound Treatment of U2OS Cells
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C. This compound is soluble in DMSO up to 22 mg/mL (49.6 mM).[4]
-
Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentration. For example, to achieve a 5 µM final concentration, add the appropriate volume of the stock solution to the culture medium.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the this compound-treated samples.
-
Treatment: Remove the old medium from the cultured U2OS cells and add the medium containing this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours for NSD2 localization studies).[1][4]
Protocol 3: Immunofluorescence for NSD2 Localization
This protocol is adapted from methodologies described in the literature for observing this compound-induced NSD2 relocalization.[1][4][7]
-
Cell Seeding: Seed U2OS cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with 5 µM this compound or DMSO vehicle for 4 hours.[1][4][7]
-
Fixation: Wash the cells with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against NSD2 (diluted in blocking buffer) overnight at 4°C. A co-stain for a nucleolar marker like fibrillarin can also be included.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with an appropriate fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and counterstain the nuclei with a DNA stain such as Hoechst 33342 for 5 minutes.[1][7]
-
Mounting: Wash the cells three times with PBS and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a confocal microscope. NSD2 will appear to accumulate in the nucleoli of this compound-treated cells.[1][4]
Protocol 4: NanoBRET™ Target Engagement Assay
This protocol is based on the NanoBRET™ Protein-Protein Interaction (PPI) assay used to quantify the engagement of this compound with NSD2 in live U2OS cells.[1]
-
Cell Transfection: Co-transfect U2OS cells with plasmids expressing a NanoLuc®-NSD2-PWWP1 fusion protein (energy donor) and a HaloTag®-Histone H3.3 fusion protein (energy acceptor).
-
Cell Seeding: After 24 hours, trypsinize and seed the transfected cells into a 96-well plate.
-
HaloTag® Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (the acceptor fluorophore) to the cells and incubate for the recommended time.
-
This compound Treatment: Treat the cells with a serial dilution of this compound to determine a dose-response curve. Include a vehicle control (DMSO) and a no-ligand control.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of reading filtered luminescence.
-
Data Analysis: Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected ratios against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[1]
Concluding Remarks
This compound is a well-characterized chemical probe for studying the function of the NSD2 PWWP1 domain. The protocols provided here offer a framework for utilizing this compound to investigate NSD2 biology in U2OS cells. Researchers should note that while this compound is highly selective for the NSD2 PWWP1 domain over other PWWP domains and methyltransferases, off-target effects are always a possibility and should be considered, for instance, through the use of the provided negative control compound UNC7145.[1][8][9] The provided protocols and data serve as a comprehensive resource for the design and execution of experiments involving this compound in U2OS cells.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
Application Notes and Protocols for Utilizing UNC6934 in a NanoBRET™ Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6934 is a potent and selective chemical probe that targets the N-terminal Pro-Pro-Trp-Pro (PWWP) domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1][2] NSD2 is a histone methyltransferase responsible for the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active gene transcription.[1][3] By binding to the aromatic cage of the NSD2 PWWP1 domain, this compound effectively antagonizes its interaction with H3K36me2-containing nucleosomes.[1][4] This disruption of a critical protein-protein interaction (PPI) within the cell nucleus makes this compound a valuable tool for studying the biological functions of NSD2 and for potential therapeutic development.
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology offers a sensitive and quantitative method to measure protein-protein interactions or compound engagement with a target protein in live cells.[5][6] This technology utilizes a NanoLuc® luciferase as the energy donor and a fluorescently labeled HaloTag® protein as the energy acceptor.[7] When these two components are in close proximity (<10 nm), energy transfer occurs, resulting in a detectable fluorescent signal.[5]
This document provides detailed application notes and protocols for utilizing this compound in a NanoBRET™ Protein-Protein Interaction (PPI) assay to measure its engagement with the NSD2 PWWP1 domain in a cellular context.
Signaling Pathway of NSD2 and this compound's Mechanism of Action
NSD2 plays a crucial role in chromatin regulation. Its PWWP1 domain recognizes and binds to the H3K36me2 mark on nucleosomes, which is essential for its proper localization and enzymatic activity. This compound acts as a competitive antagonist, binding to the PWWP1 domain and preventing its interaction with the histone tail. This leads to the delocalization of NSD2 from chromatin.[1][4]
Caption: this compound mechanism of action on the NSD2 pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its application in the NanoBRET™ assay.
Table 1: this compound Potency and Binding Affinity
| Parameter | Value | Method | Reference |
| IC50 (NanoBRET™) | 1.09 µM | U2OS cells | [8] |
| EC50 (NanoBRET™) | 1.23 ± 0.25 µM | U2OS cells | [1] |
| Kd (SPR) | 80 nM | In vitro | [8] |
Table 2: this compound Selectivity
| Target Domain | Selectivity vs. NSD2-PWWP1 | Method | Reference |
| 14 other PWWP domains | Selective for NSD2-PWWP1 | Differential Scanning Fluorimetry (DSF) | [8] |
| NSD3-PWWP1 | Selective for NSD2-PWWP1 | Differential Scanning Fluorimetry (DSF) | [2] |
| 33 methyltransferase domains | No inhibition observed | In vitro enzyme assays | [9] |
Table 3: Negative Control Compound
| Compound | Activity in NanoBRET™ | Reference |
| UNC7145 | Inactive | [2] |
Experimental Protocols
This section details the protocol for a NanoBRET™ PPI assay to measure the displacement of a HaloTag®-Histone H3.3 fusion protein from a NanoLuc®-NSD2-PWWP1 fusion protein by this compound in live cells. This protocol is adapted from standard Promega NanoBRET™ PPI protocols and specific literature on this compound.[1][7]
Materials and Reagents
-
Cells: U2OS (human bone osteosarcoma) cells are recommended as they have been used in published studies.[8] HEK293 cells are also a suitable alternative.
-
Plasmids:
-
NanoLuc®-NSD2-PWWP1 fusion vector (as the BRET donor)
-
HaloTag®-Histone H3.3 fusion vector (as the BRET acceptor)
-
-
Transfection Reagent: FuGENE® HD Transfection Reagent or similar.
-
Culture Medium: DMEM or MEM supplemented with 10% Fetal Bovine Serum (FBS).
-
Assay Plate: White, 96-well or 384-well, flat-bottom, tissue culture-treated plates.
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM). Selleck Chemicals reports a solubility of 22 mg/mL (49.6 mM) in fresh DMSO.[10]
-
UNC7145 (Negative Control): Prepare a stock solution in DMSO at the same concentration as this compound.
-
NanoBRET™ Nano-Glo® Detection System:
-
HaloTag® NanoBRET® 618 Ligand
-
NanoBRET® Nano-Glo® Substrate
-
-
Opti-MEM® I Reduced Serum Medium
-
Luminometer: A plate reader capable of measuring dual-filtered luminescence with filters for NanoLuc® emission (460nm) and HaloTag® 618 Ligand emission (618nm).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the this compound NanoBRET assay.
Detailed Protocol
Day 1: Cell Plating for Transfection
-
Culture U2OS cells in a T75 flask to ~70-80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Plate the cells in a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.
Day 2: Transfection
-
Prepare the transfection complexes in Opti-MEM®. For each well of a 6-well plate, a ratio of 1:10 (Donor:Acceptor plasmid) is a good starting point (e.g., 0.1 µg NanoLuc®-NSD2-PWWP1 and 1.0 µg HaloTag®-Histone H3.3).
-
Add the transfection reagent according to the manufacturer's instructions.
-
Incubate the complexes at room temperature for 10-20 minutes.
-
Add the transfection complexes dropwise to the cells.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
Day 3: Cell Plating for Assay
-
Trypsinize the transfected cells and resuspend them in fresh culture medium.
-
Dilute the cells to a concentration of 2 x 10^5 cells/mL.
-
Prepare two pools of cells:
-
Experimental Wells: Add HaloTag® NanoBRET® 618 Ligand to the cell suspension at a final concentration of 100 nM.
-
No-Ligand Control Wells: Add an equivalent volume of DMSO to the cell suspension.
-
-
Dispense 100 µL of the cell suspension into the wells of a white 96-well assay plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
Day 4: Compound Treatment and Data Acquisition
-
Prepare serial dilutions of this compound and the negative control UNC7145 in Opti-MEM®. A typical concentration range to test would be from 0.01 µM to 30 µM.
-
Carefully remove the culture medium from the wells and add the compound dilutions.
-
Incubate the plate for the desired time (e.g., 4 hours) at 37°C in a 5% CO2 incubator.[8]
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's protocol (typically a 1:100 dilution of substrate in the provided buffer).
-
Add 25 µL of the prepared substrate to each well.
-
Incubate the plate at room temperature for 3-5 minutes to allow the signal to stabilize.
-
Measure the luminescence using a plate reader with the following filter settings:
-
Donor Emission: 460nm (bandpass filter)
-
Acceptor Emission: 618nm (longpass filter)
-
Data Analysis
-
Calculate the Raw NanoBRET™ Ratio:
-
For each well, divide the acceptor emission value (618nm) by the donor emission value (460nm).
-
-
Calculate the Corrected NanoBRET™ Ratio:
-
Subtract the average Raw NanoBRET™ Ratio of the "No-Ligand Control" wells from the Raw NanoBRET™ Ratio of each experimental well.
-
-
Normalize the Data:
-
Set the average Corrected NanoBRET™ Ratio of the DMSO-treated wells (vehicle control) to 100%.
-
Express the Corrected NanoBRET™ Ratios of the this compound-treated wells as a percentage of the vehicle control.
-
-
Determine the IC50:
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Luminescence Signal | Low transfection efficiency. | Optimize transfection reagent to DNA ratio and cell density at transfection. |
| Low cell number in assay wells. | Ensure accurate cell counting and plating. | |
| Inactive substrate. | Use freshly prepared NanoBRET® Nano-Glo® Substrate. | |
| High Background Signal | Spectral overlap. | Ensure the use of appropriate filters on the luminometer. |
| Autofluorescence of compounds. | Run a control with compound-treated, untransfected cells. | |
| High Variability between Replicates | Inconsistent cell plating. | Ensure a homogenous cell suspension before plating. |
| Inaccurate pipetting. | Use calibrated pipettes and proper technique. | |
| No Dose-Response with this compound | Inactive compound. | Verify the integrity and concentration of the this compound stock. |
| Incorrect fusion protein constructs. | Sequence verify the plasmids. Test different N- and C-terminal fusions. | |
| Assay window is too small. | Optimize the ratio of donor to acceptor plasmids during transfection. |
Conclusion
The NanoBRET™ PPI assay is a robust method for quantifying the intracellular engagement of this compound with its target, the NSD2 PWWP1 domain. By following the detailed protocols and guidelines presented in these application notes, researchers can accurately determine the potency of this compound and similar compounds in a live-cell format, providing valuable insights for chemical biology and drug discovery efforts targeting the NSD protein family.
References
- 1. A Luminescent Pull-Down Approach to Confirm NanoBRET® Protein Interaction Assays [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. promega.com [promega.com]
- 6. NanoBRET® Nano-Glo® Detection Systems [promega.com]
- 7. NanoBRET® PPI Starter Systems [worldwide.promega.com]
- 8. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 9. promega.com [promega.com]
- 10. selleckchem.com [selleckchem.com]
UNC6934 Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of UNC6934, a potent and selective chemical probe targeting the N-terminal PWWP domain of NSD2, in cell culture experiments. This compound is a valuable tool for investigating the biological functions of NSD2 and its role in disease, particularly in cancers such as multiple myeloma.[1][2][3]
Mechanism of Action
This compound functions as an antagonist of the NSD2-PWWP1 domain.[4][5] It competitively binds to the H3K36me2-binding pocket of PWWP1, thereby disrupting the interaction of NSD2 with nucleosomes carrying this histone mark.[1][2][6] This disruption leads to the accumulation of endogenous NSD2 in the nucleolus.[1][2][4] It is important to note that this compound does not inhibit the catalytic methyltransferase activity of NSD2.[7]
Data Presentation: this compound Treatment Parameters
The following table summarizes the quantitative data for this compound treatment in various cell culture experiments based on published literature.
| Parameter | Value | Cell Line(s) | Assay Type | Reference |
| Binding Affinity (Kd) | 80 nM (SPR) | - | Biochemical Assay | [4] |
| IC50 | 1.09 µM | U2OS | NanoBRET Assay (NSD2-H3K36me2 interaction) | [4] |
| 104 ± 13 nM | - | AlphaScreen (NSD2-PWWP1 and H3K36me2 nucleosome interaction) | [1] | |
| Effective Concentration | 5 µM | U2OS | Confocal Microscopy (NSD2 nucleolar localization) | [1][4] |
| 10 µM | U2OS | NanoBRET PPI Assay | [1] | |
| up to 12.5 µM | Various | Cell Viability/Cytotoxicity | [5] | |
| Incubation Time | 4 hours | U2OS | Confocal Microscopy | [1][4] |
| 72 hours | HCT116, HEK293, HT1080, MCF7, U2OS | Cell Viability Assay | [1] | |
| 6 and 12 days | KMS-11, MM1S, RS4;11, TKO, UTMC2 | Cell Viability Assay | [1] | |
| Stock Solution | 22-25 mg/mL | - | In DMSO | [4][8] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a general experimental workflow, the following diagrams are provided.
Caption: this compound mechanism of action.
Caption: General experimental workflow for this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO.[3][4] To prepare a stock solution, for example, a 10 mM stock, dissolve 4.43 mg of this compound (MW: 443.46 g/mol ) in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if precipitation is observed.[8]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[8]
Cell Culture and Treatment
Materials:
-
Mammalian cell line of interest (e.g., U2OS, KMS-11)
-
Appropriate cell culture medium (e.g., DMEM for U2OS) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
Cell culture plates or flasks
-
This compound stock solution
-
Vehicle control (DMSO)
Protocol:
-
Culture cells under standard conditions (37°C, 5% CO2) in the appropriate medium.[1]
-
Seed cells in the desired format (e.g., 96-well plate for viability assays, chamber slides for microscopy) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere and recover for 24 hours.
-
Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired duration as determined by the specific assay (e.g., 4 hours for localization studies, 72 hours for viability).[1][4]
Cell Viability Assay (MTT-based)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Protocol:
-
Following the treatment period with this compound, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[9]
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[9]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Mix thoroughly to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Immunofluorescence for NSD2 Localization
Materials:
-
Cells grown on coverslips or chamber slides and treated with this compound
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NSD2
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
Protocol:
-
After treatment (e.g., 5 µM this compound for 4 hours), wash the cells twice with PBS.[1][4]
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against NSD2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst 33342 for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a confocal microscope to observe the subcellular localization of NSD2.[1][4]
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. rcsb.org [rcsb.org]
- 7. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC6934 in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC6934 is a potent and selective chemical probe that targets the N-terminal PWWP domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1][2][3] NSD2 is a histone methyltransferase responsible for the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), an epigenetic mark associated with active gene transcription.[4][5] Aberrant NSD2 activity is implicated in various cancers, including multiple myeloma.[4][5] this compound acts as an antagonist, occupying the H3K36me2-binding pocket of the NSD2 PWWP1 domain and disrupting its interaction with nucleosomes.[4][6] This leads to the displacement of NSD2 from chromatin and its subsequent accumulation in the nucleolus.[1][2][4][6] These application notes provide detailed protocols for the preparation and use of this compound in key in vitro assays to study its effects on NSD2 localization and target engagement. A closely related, yet inactive, compound, UNC7145, is available as a negative control.[6]
Data Presentation
This compound Properties and Solubility
| Property | Value | Citation(s) |
| Molecular Weight | 443.46 g/mol | [1][2] |
| Formula | C₂₄H₂₁N₅O₄ | [1][2] |
| Appearance | Off-white to gray solid | [1] |
| Purity | >98% | [3] |
| Solubility in DMSO | 22-25 mg/mL (49.6 - 56.38 mM) (Fresh, non-hygroscopic DMSO recommended) | [1][2] |
| Solubility in Water | Insoluble | [1][2] |
| Solubility in Ethanol | Insoluble | [2] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
In Vitro Assay Parameters
| Assay | Cell Line | This compound Concentration | Incubation Time | Key Readout | Citation(s) |
| NSD2 Nucleolar Localization | U2OS | 5 µM | 4 hours | Co-localization of NSD2 with nucleolar markers (e.g., fibrillarin) by confocal microscopy. | [1][2][6] |
| Target Engagement (NanoBRET) | U2OS | Dose-dependent | N/A | IC₅₀ of 1.09 - 1.23 µM for disruption of NSD2-PWWP1 and H3.3 interaction. | [1][2][4] |
| NSD2 Chromatin Displacement | KMS-11 | 5 µM | 72 hours | Increased NSD2 in the soluble nuclear fraction by cellular fractionation and Western blot. | [4] |
| Biochemical Binding (SPR) | N/A | N/A | N/A | K_d of 80 - 91 nM for binding to NSD2-PWWP1. | [1][3][5] |
| Nucleosome Interaction (AlphaScreen) | N/A | Dose-dependent | N/A | IC₅₀ of 104 nM for disruption of NSD2-PWWP1 and H3K36me2 nucleosome interaction. | [3][4] |
Experimental Protocols
Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Ultrasonic bath (optional)
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM). For a 10 mM stock solution, dissolve 4.43 mg of this compound in 1 mL of DMSO.
-
Add the calculated volume of fresh DMSO to the vial containing the this compound powder.
-
Vortex thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol for Assessing NSD2 Nucleolar Localization by Immunofluorescence
Objective: To visualize the subcellular localization of endogenous NSD2 in response to this compound treatment using confocal microscopy.
Materials:
-
U2OS cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Glass coverslips in a 24-well plate
-
This compound stock solution (10 mM in DMSO)
-
Negative control, UNC7145 (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
2% Formaldehyde (B43269) in PBS (Fixation buffer)
-
0.25% Triton X-100 in PBS (Permeabilization buffer)
-
1% Bovine Serum Albumin (BSA) in PBS-T (PBS with 0.1% Tween 20) (Blocking buffer)
-
Primary antibody: anti-NSD2 (e.g., Abcam, ab75359)
-
Primary antibody: anti-fibrillarin (nucleolar marker)
-
Fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594)
-
DAPI or Hoechst 33342 (for nuclear counterstain)
-
Mounting medium
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed U2OS cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.
-
Compound Treatment: The following day, treat the cells with 5 µM this compound or 5 µM UNC7145 (negative control).[6] A DMSO vehicle control should be included. Incubate for 4 hours at 37°C.[1][2][6]
-
Fixation: After incubation, aspirate the medium and wash the cells three times with PBS. Fix the cells with 2% formaldehyde in PBS for 10 minutes at room temperature.[6]
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[6]
-
Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS-T for 1 hour at room temperature.[6]
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-NSD2 and anti-fibrillarin) in the blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the cells three times with PBS-T. Dilute the fluorescently-labeled secondary antibodies in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS-T. Incubate with DAPI or Hoechst 33342 solution for 5-10 minutes at room temperature to stain the nuclei.[7]
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging and Analysis: Acquire images using a confocal microscope. Analyze the co-localization of the NSD2 signal with the fibrillarin signal. Quantification can be performed using methods such as Pearson's correlation coefficient.[1][2]
Protocol for Cellular Target Engagement using NanoBRET™ Assay
Objective: To quantitatively measure the engagement of this compound with the NSD2-PWWP1 domain in live cells.
Materials:
-
U2OS cells
-
Vectors for NanoLuc®-NSD2-PWWP1 fusion protein and HaloTag®-Histone H3.3
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
This compound and UNC7145 stock solutions
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand (Tracer)
-
White, 96-well assay plates
-
Luminometer capable of measuring luminescence and filtered light emission (e.g., BRET ratio)
Protocol:
-
Cell Transfection: Co-transfect U2OS cells with the NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3 expression vectors according to the transfection reagent manufacturer's protocol.
-
Cell Seeding: After 24 hours, harvest the transfected cells and seed them into a white, 96-well plate at an appropriate density in culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound and UNC7145 in cell culture medium. Add the compounds to the appropriate wells and include a DMSO vehicle control.
-
Tracer and Substrate Addition: Prepare the NanoBRET™ detection reagent by mixing the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate in Opti-MEM™.
-
Assay Measurement: Add the detection reagent to all wells. Incubate the plate at 37°C for a period determined by assay optimization (typically 2-4 hours).
-
Data Acquisition: Measure the donor emission (NanoLuc®) and acceptor emission (HaloTag® 618) using a luminometer equipped with appropriate filters (e.g., 460nm for donor and >600nm for acceptor).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[4]
Protocol for Cellular Fractionation and Western Blotting
Objective: To determine the effect of this compound on the distribution of NSD2 between chromatin-bound and soluble nuclear fractions.
Materials:
-
KMS-11 cells
-
This compound and UNC7145 stock solutions
-
Cell culture medium
-
PBS
-
Subcellular protein fractionation kit (or buffers for cytoplasmic, nuclear soluble, and chromatin-bound fractions)
-
Protease inhibitor cocktail
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-NSD2, anti-Histone H3 (chromatin fraction marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment: Culture KMS-11 cells and treat with 5 µM this compound, 5 µM UNC7145, or DMSO for 72 hours.[4]
-
Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.
-
Subcellular Fractionation: Perform subcellular fractionation according to a detailed protocol or a commercial kit's instructions to separate the cytoplasmic, soluble nuclear, and chromatin-bound fractions.[8][9] Ensure protease inhibitors are added to all lysis buffers. A schematic of one such protocol involves sequential extraction with buffers of increasing salt concentration.[4]
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Western Blotting: a. Normalize the protein amounts for each fraction and prepare samples for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-NSD2 antibody overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and develop with ECL detection reagent. g. Capture the chemiluminescent signal using an imaging system. h. Probe the same blot for loading controls and fraction markers (e.g., GAPDH for cytoplasm, Histone H3 for chromatin).[5][10]
-
Analysis: Compare the intensity of the NSD2 band in the different fractions between the this compound-treated, UNC7145-treated, and DMSO control samples to assess the displacement of NSD2 from chromatin.
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining the NSD2 interactome: PARP1 PARylation reduces NSD2 histone methyltransferase activity and impedes chromatin binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. encodeproject.org [encodeproject.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for UNC6934 and its Negative Control UNC7145
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6934 is a potent and selective chemical probe that targets the N-terminal PWWP domain of the histone methyltransferase NSD2 (Nuclear Receptor Binding SET Domain Protein 2), also known as MMSET or WHSC1.[1][2][3] NSD2 is the primary enzyme responsible for histone H3 lysine (B10760008) 36 dimethylation (H3K36me2), a key epigenetic mark associated with active gene transcription.[1][4] this compound competitively binds to the H3K36me2 binding pocket of the NSD2 PWWP1 domain, thereby antagonizing its interaction with nucleosomes.[1][5][6] A key cellular consequence of this compound treatment is the relocalization of NSD2 from the chromatin to the nucleolus.[1][3]
UNC7145 is a structurally related, inactive analog of this compound and serves as an ideal negative control for experiments.[1][2][7] The only structural difference is the replacement of a cyclopropyl (B3062369) group in this compound with an isopropyl group in UNC7145, which ablates its binding to the NSD2 PWWP1 domain.[5] The use of UNC7145 alongside this compound is critical for distinguishing on-target effects from potential off-target or compound-specific artifacts.
These application notes provide detailed protocols for utilizing this compound and UNC7145 in cell-based assays to study NSD2 biology and function.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound and UNC7145
| Parameter | This compound | UNC7145 | Assay Type | Notes |
| Binding Affinity (Kd) | 80 ± 18 nM[2] | Inactive[2] | Surface Plasmon Resonance (SPR) | Direct binding to NSD2-PWWP1 domain. |
| Biochemical IC50 | 104 ± 13 nM[7] | > 20 µM[5] | AlphaScreen | Inhibition of NSD2-PWWP1 binding to H3K36me2 nucleosomes. |
| Cellular EC50 | 1.23 ± 0.25 µM[7] | Inactive[7] | NanoBRET (U2OS cells) | Disruption of NSD2-PWWP1 interaction with histone H3.3 in live cells. |
| Cellular Target Engagement | Selective for NSD2[7] | No significant protein displacement[7] | Chemical Proteomics (KMS-11 lysates) | This compound selectively pulls down NSD2. |
Table 2: Selectivity Profile of this compound and UNC7145
| Target Family | This compound | UNC7145 | Assay Type | Notes |
| PWWP Domains | Selective for NSD2-PWWP1 over 15 other human PWWP domains[7][8] | Inactive against all tested PWWP domains[7] | Differential Scanning Fluorimetry (DSF) | Tested at 100 µM. |
| Methyltransferases | No inhibition of 33 tested methyltransferases, including NSD1, NSD2, NSD3, and SETD2[7][8] | Inactive against all tested methyltransferases[7] | Radiometric Assay | Tested at 1 and 10 µM. |
| CNS Receptors/Transporters | Ki = 1.4 ± 0.8 µM for serotonin (B10506) transporter[7][8] | Not reported | Radioligand Binding Assay | Profiled against a panel of 90 targets. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow for its use.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. selleckchem.com [selleckchem.com]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rcsb.org [rcsb.org]
- 7. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for UNC6934 in Histone Methylation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing UNC6934, a potent and selective chemical probe for the N-terminal PWWP domain of the histone methyltransferase NSD2. This compound serves as a valuable tool for investigating the role of NSD2 in histone methylation patterns and its implications in various biological processes and disease states.
Introduction
This compound is a chemical probe that targets the PWWP domain of NSD2, a critical reader domain that recognizes histone H3 lysine (B10760008) 36 dimethylation (H3K36me2).[1][2][3][4] By binding to the H3K36me2-binding pocket of the PWWP1 domain, this compound antagonizes the interaction of NSD2 with nucleosomes.[1][2][4] This disruption leads to a change in the subcellular localization of NSD2, causing it to accumulate in the nucleolus.[1][2][4][5][6][7] It is important to note that this compound does not directly inhibit the catalytic activity of NSD2.[8] UNC7145, a structurally related analogue, serves as an excellent negative control as it does not exhibit significant binding to the NSD2-PWWP1 domain.[9][10]
Mechanism of Action
This compound competitively inhibits the binding of the NSD2-PWWP1 domain to H3K36me2-marked chromatin. This disruption of the reader function of NSD2 alters its normal localization and, consequently, its influence on chromatin structure and gene regulation.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its negative control, UNC7145.
Table 1: In Vitro Binding and Activity of this compound
| Parameter | Value | Assay | Reference |
| Kd vs. NSD2-PWWP1 | 80 ± 18 nM | Surface Plasmon Resonance (SPR) | [6][10][11] |
| Kd vs. NSD2-PWWP1 | 91 ± 8 nM | Surface Plasmon Resonance (SPR) | [8][12] |
| IC50 vs. NSD2-PWWP1-H3K36me2 Nucleosome Interaction | 104 ± 13 nM | AlphaScreen | [8][9] |
| IC50 vs. fl-NSD2-H3K36me2 Nucleosome Interaction | 78 ± 29 nM | Cellular Assay | [13] |
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 | 1.09 ± 0.23 µM | U2OS | NanoBRET | [6][10][11] |
| IC50 | 1.23 ± 0.25 µM | U2OS | NanoBRET | [13] |
| Recommended Cellular Concentration | Up to 10 µM | - | - | [12] |
Table 3: Selectivity and Negative Control
| Compound | Target | Activity | Assay | Reference |
| This compound | 15 other human PWWP domains | Selective for NSD2-PWWP1 | Differential Scanning Fluorimetry (DSF) | [12][13][14] |
| This compound | 33 methyltransferase domains | No inhibition | - | [12][13] |
| UNC7145 | NSD2-PWWP1 | Inactive (no binding up to 20 µM) | Surface Plasmon Resonance (SPR) / NanoBRET | [9][10][11] |
Experimental Protocols
Detailed protocols for key experiments to study the effects of this compound on histone methylation patterns are provided below.
Experimental Workflow Overview
NanoBRET™ Protein-Protein Interaction Assay
This protocol is for measuring the disruption of the NSD2-PWWP1 and histone H3.3 interaction in live cells.
Materials:
-
U2OS cells
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ 2000 Transfection Reagent
-
NanoLuc®-NSD2-PWWP1 fusion vector
-
HaloTag®-Histone H3.3 fusion vector
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
This compound and UNC7145 (dissolved in DMSO)
-
White, 96-well assay plates
Procedure:
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NanoLuc®-NSD2-PWWP1 and HaloTag®-Histone H3.3 vectors using Lipofectamine™ 2000 according to the manufacturer's protocol. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and UNC7145 in Opti-MEM™. Add the compounds to the cells and incubate for the desired time (e.g., 4 hours).
-
HaloTag® Labeling: Add HaloTag® NanoBRET™ 618 Ligand to all wells at a final concentration of 100 nM. Incubate for 2 hours at 37°C.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to each well.
-
Signal Detection: Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission simultaneously.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Immunofluorescence for NSD2 Localization
This protocol describes the visualization of NSD2 subcellular localization following this compound treatment.
Materials:
-
U2OS cells
-
Glass coverslips in a 24-well plate
-
This compound and UNC7145 (dissolved in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton™ X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NSD2
-
Primary antibody: anti-Fibrillarin (nucleolar marker)
-
Fluorophore-conjugated secondary antibodies
-
DAPI or Hoechst stain
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed U2OS cells on coverslips. Treat the cells with 5 µM this compound or UNC7145 for 4 hours.[5][6]
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton™ X-100 for 10 minutes.
-
Blocking: Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies (anti-NSD2 and anti-Fibrillarin) overnight at 4°C. The next day, wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting: Stain the nuclei with DAPI or Hoechst for 5 minutes. Wash and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a confocal microscope.
-
Analysis: Quantify the colocalization of NSD2 and Fibrillarin signals using image analysis software to determine the Pearson correlation coefficient (PCC).[5][6]
Chromatin Immunoprecipitation (ChIP)
This protocol is for assessing the impact of this compound on the association of NSD2 with specific genomic loci.
Materials:
-
Cells of interest treated with this compound or UNC7145
-
Formaldehyde (B43269) (1% final concentration)
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment
-
ChIP dilution buffer
-
Anti-NSD2 antibody or anti-H3K36me2 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents and primers for target and control genomic regions
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin by sonication to obtain fragments of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with the desired antibody (e.g., anti-NSD2).
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Quantify the enrichment of specific DNA sequences using qPCR or perform genome-wide analysis using ChIP-seq.
Differential Scanning Fluorimetry (DSF)
This protocol is used to assess the direct binding of this compound to the NSD2-PWWP1 domain and to evaluate selectivity.
Materials:
-
Purified recombinant NSD2-PWWP1 protein
-
SYPRO™ Orange dye
-
This compound and UNC7145
-
Real-time PCR instrument
Procedure:
-
Reaction Setup: Prepare a master mix containing the purified NSD2-PWWP1 protein and SYPRO™ Orange dye in a suitable buffer.
-
Compound Addition: Add this compound, UNC7145, or DMSO control to the wells of a 96-well PCR plate.
-
Protein Addition: Add the protein master mix to each well.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and run a thermal ramp from 25°C to 95°C, monitoring the fluorescence of SYPRO™ Orange.
-
Data Analysis: Determine the melting temperature (Tm) of the protein under each condition. A significant increase in Tm in the presence of a compound indicates binding and stabilization of the protein.
In-Cell Western (ICW) Assay
This protocol provides a high-throughput method to quantify changes in total NSD2 protein levels or histone modifications within cells.
Materials:
-
Cells cultured in 96- or 384-well plates
-
This compound and UNC7145
-
Fixation and permeabilization reagents
-
Blocking buffer
-
Primary antibodies (e.g., anti-NSD2, anti-H3K36me2, and a normalization control like anti-GAPDH or a cell stain)
-
Near-infrared fluorescently-labeled secondary antibodies
-
An imaging system capable of detecting near-infrared fluorescence
Procedure:
-
Cell Culture and Treatment: Seed and treat cells with this compound or UNC7145 in multi-well plates.
-
Fix and Permeabilize: Fix and permeabilize the cells directly in the wells.
-
Block: Block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with primary antibodies against the target protein and a normalization control.
-
Secondary Antibody Incubation: Incubate with the appropriate near-infrared fluorescently-labeled secondary antibodies.
-
Imaging: Scan the plate using a compatible imaging system.
-
Analysis: Quantify the fluorescence intensity for the target and normalization proteins. Normalize the target protein signal to the control signal to determine relative protein levels.
References
- 1. epigenome-noe.net [epigenome-noe.net]
- 2. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 3. Differential scanning fluorimetry (DSF) [bio-protocol.org]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Structural Genomics Consortium [thesgc.org]
- 11. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 12. Chromatin immunoprecipitation protocol for histone modifications and protein-DNA binding analyses in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Probing NSD2 Function in Cancer Cell Lines Using UNC6934: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Receptor Binding SET Domain Containing 2 (NSD2), also known as MMSET or WHSC1, is a histone methyltransferase that primarily catalyzes the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2][3] This epigenetic mark is associated with active gene transcription.[1][2][3] Dysregulation of NSD2 through overexpression, often due to t(4;14) translocation in multiple myeloma, or activating mutations is implicated in various cancers.[1][4] UNC6934 is a potent and selective chemical probe that targets the PWWP1 domain of NSD2.[2][5][6] This document provides detailed application notes and protocols for utilizing this compound to investigate the function of NSD2 in cancer cell lines.
This compound acts as an antagonist of the NSD2-PWWP1 domain, binding to its aromatic cage and disrupting the interaction with H3K36me2-marked nucleosomes.[1][2][7][6] A critical functional consequence of this compound treatment is the sequestration of the NSD2 protein in the nucleolus, thereby altering its subnuclear localization.[1][2][3][7][5] It is important to note that this compound does not inhibit the catalytic methyltransferase activity of NSD2, and therefore does not directly reduce global H3K36me2 levels.[1][2] This makes it a specific tool to study the non-catalytic, chromatin-reading functions of the NSD2 PWWP1 domain.
Data Presentation
Table 1: In Vitro and In-Cellular Activity of this compound
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| Binding Affinity (Kd) | 91 ± 8 nM | Surface Plasmon Resonance (SPR) | Recombinant NSD2-PWWP1 | [1][6] |
| 80 nM | Surface Plasmon Resonance (SPR) | Recombinant NSD2-PWWP1 | [5] | |
| Inhibition of Binding (IC50) | 104 ± 13 nM | AlphaScreen | NSD2-PWWP1 binding to H3K36me2-marked nucleosomes | [1][3] |
| 78 ± 29 nM | AlphaScreen | Full-length NSD2 binding to H3K36me2-marked nucleosomes | [8] | |
| Cellular Target Engagement (EC50) | 1.23 µM | NanoBRET PPI Assay | U2OS cells (NanoLuc-NSD2-PWWP1) | [2][8] |
| 1.09 µM | NanoBRET Assay | U2OS cells | [5] |
Table 2: Selectivity Profile of this compound
| Target | Activity | Assay Type | Reference |
| 15 other human PWWP domains | Inactive | Differential Scanning Fluorimetry (DSF) at 100 µM | [2][6][8] |
| 33 methyltransferase domains (including NSD1, NSD2, NSD3, SETD2) | Inactive | Radiometric Assays | [2][6][8] |
| Human sodium-dependent serotonin (B10506) transporter | Ki = 1.4 ± 0.8 µM | Radioligand Binding Assay | [8] |
Signaling Pathways and Experimental Workflows
NSD2 Signaling in Cancer
NSD2 is implicated in several cancer-promoting signaling pathways. Its primary role in dimethylating H3K36 leads to the transcriptional activation of key oncogenes. The diagram below illustrates some of the key pathways influenced by NSD2.
Caption: NSD2-mediated H3K36me2 and its impact on cancer signaling pathways.
Experimental Workflow for Probing NSD2 Function with this compound
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on cancer cell lines.
Caption: A typical experimental workflow using this compound in cancer cell lines.
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol provides a general guideline for culturing and treating adherent and suspension cancer cell lines with this compound. Specific media and conditions should be optimized for the cell line of interest.
Materials:
-
Cancer cell line of interest (e.g., U2OS, KMS-11)
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (and negative control UNC7145)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Culture: Culture cells according to standard protocols in a 37°C incubator with 5% CO2.[2] For adherent cells like U2OS, use DMEM with 10% FBS and 1% Penicillin-Streptomycin.[2] For suspension cells like KMS-11, use RPMI-1640 with appropriate supplements.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound and UNC7145 in DMSO. Store at -80°C for long-term storage or -20°C for up to one month.[9]
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment and endpoint analysis.
-
Treatment:
-
Thaw the stock solutions of this compound and UNC7145.
-
Dilute the stock solutions in fresh culture medium to the desired final concentrations. A typical concentration range to test is 0.1 µM to 10 µM.[8] Always include a DMSO vehicle control (at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the compounds.
-
Incubate the cells for the desired period (e.g., 4, 24, 48, 72 hours) depending on the downstream assay.
-
Protocol 2: Immunofluorescence for NSD2 Nucleolar Localization
This protocol is used to visualize the subcellular localization of NSD2 following this compound treatment.
Materials:
-
Cells cultured on glass coverslips in a 24-well plate
-
This compound and DMSO
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against NSD2
-
Primary antibody against a nucleolar marker (e.g., Fibrillarin)
-
Fluorescently-labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Cell Treatment: Seed and treat cells with this compound (e.g., 5 µM) or DMSO for a specified time (e.g., 4 hours) as described in Protocol 1.[5]
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with primary antibodies (anti-NSD2 and anti-Fibrillarin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging:
-
Visualize the cells using a confocal microscope.
-
Quantify the colocalization of NSD2 and the nucleolar marker using appropriate software (e.g., by calculating the Pearson correlation coefficient).[5]
-
Protocol 3: In-Cell Western (ICW) Assay for NSD2 Protein Levels
This protocol provides a high-throughput method to quantify NSD2 protein levels in cells after treatment.
Materials:
-
96-well or 384-well clear bottom black microplates
-
U2OS cells (or other suitable cell line)
-
This compound and appropriate controls
-
Fixation and permeabilization reagents (as in Protocol 2)
-
Primary antibody against NSD2
-
IR-Dye labeled secondary antibody
-
DNA stain (e.g., DRAQ5) for normalization
-
Odyssey Imaging System or similar instrument
Procedure:
-
Cell Seeding and Treatment: Seed U2OS cells in a 96-well or 384-well plate to achieve 70-80% confluency.[1] Treat with a dose-response of this compound for the desired time (e.g., 6 to 24 hours).[1]
-
Fixation and Permeabilization: Fix and permeabilize the cells in the plate as described in the immunofluorescence protocol.
-
Blocking: Block with a suitable blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate with the primary anti-NSD2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the plate and incubate with the IR-Dye labeled secondary antibody and a DNA stain for normalization for 1 hour at room temperature in the dark.
-
Imaging and Analysis:
-
Wash the plate thoroughly.
-
Scan the plate using an Odyssey Imaging System.
-
Quantify the fluorescence intensity for the NSD2 signal and normalize it to the DNA stain signal.
-
Protocol 4: Cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., KMS-11, MM1.S)
-
96-well white, clear-bottom cell culture plates
-
This compound and UNC7145
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in 100 µL of medium.
-
Treatment: After allowing the cells to attach (for adherent cells) or settle, add various concentrations of this compound, UNC7145, or DMSO.
-
Incubation: Incubate the plate for an extended period, typically 3 to 7 days, to allow for multiple cell doublings.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Analysis:
Concluding Remarks
This compound is a valuable chemical probe for dissecting the specific functions of the NSD2-PWWP1 domain in cancer biology. Its ability to induce nucleolar sequestration of NSD2 without inhibiting its catalytic activity provides a unique tool to study the non-catalytic roles of NSD2. When using this compound, it is crucial to include the inactive control compound, UNC7145, to ensure that the observed phenotypes are due to on-target engagement. The protocols provided here offer a starting point for researchers to explore the impact of disrupting the NSD2-PWWP1 interaction in their cancer models of interest.
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. biorxiv.org [biorxiv.org]
- 5. selleckchem.com [selleckchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. medchemexpress.com [medchemexpress.com]
UNC6934 Application Notes and Protocols: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the proper handling and storage of the chemical probe UNC6934.
This compound is a potent and selective antagonist of the N-terminal PWWP domain of Nuclear receptor-binding SET domain-containing protein 2 (NSD2).[1][2][3] It functions by disrupting the interaction between NSD2-PWWP1 and H3K36me2 nucleosomes.[1][2] This probe is a valuable tool for investigating the biological roles of NSD2 in various cellular processes.[4]
Compound Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₁N₅O₄ | [1] |
| Molecular Weight | 443.46 g/mol | [1] |
| CAS Number | 2561494-77-5 | [1] |
| Appearance | Off-white to gray solid | |
| Purity | ≥98% | [3][5] |
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and activity. Both the solid compound and its solutions in solvent require specific storage conditions.
| Form | Storage Temperature | Stability | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | [5] |
| Stock Solution in Solvent | -80°C | 1 year | |
| -20°C | 1 month | [6] |
Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into smaller, single-use volumes.
Solubility
The solubility of this compound in various solvents is a critical factor for preparing accurate and effective experimental solutions.
| Solvent | Solubility | Concentration | Notes | Reference |
| DMSO | Soluble | 22 mg/mL | 49.6 mM. Use fresh, anhydrous DMSO as the compound's solubility is reduced by moisture. | [1] |
| Water | Insoluble | - | - | |
| Ethanol | Insoluble | - | - |
Experimental Protocols
Preparation of Stock Solutions
To prepare a stock solution of this compound, follow the protocol below.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to minimize moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex or sonicate the solution gently until the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
In Vitro Cell-Based Assay Protocol
This protocol provides a general guideline for using this compound in cell-based experiments. The final concentration and incubation time should be optimized for each specific cell line and assay.
Materials:
-
Cells of interest cultured in appropriate media
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer and other assay-specific reagents
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Dilution: Prepare a working solution of this compound by diluting the stock solution in cell culture medium to the desired final concentration. It is important to ensure the final DMSO concentration is consistent across all treatments, including the vehicle control, and is non-toxic to the cells (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the desired concentration of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours, 24 hours). A typical concentration used in U2OS cells is 5 μM for 4 hours.[1]
-
Downstream Analysis: After incubation, wash the cells with PBS and proceed with the desired downstream analysis, such as cell lysis for western blotting, immunofluorescence, or other cellular assays.
Mechanism of Action: Signaling Pathway
This compound targets the NSD2-PWWP1 domain, which is a reader domain that recognizes and binds to the H3K36me2 mark on histone tails. By antagonizing this interaction, this compound displaces NSD2 from chromatin, leading to its accumulation in the nucleolus.[1][4]
Safety Precautions
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for UNC6934 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC6934 is a potent and selective chemical probe that targets the N-terminal PWWP domain (PWWP1) of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as WHSC1 or MMSET.[1][2][3] NSD2 is a histone methyltransferase responsible for the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active gene transcription.[2][4] Overexpression and activating mutations of NSD2 are implicated in various cancers, including multiple myeloma, making it a compelling therapeutic target.[4]
This compound functions as an antagonist by binding to the PWWP1 domain, thereby disrupting its interaction with H3K36me2-marked nucleosomes.[1][2][3] This disruption leads to the accumulation of endogenous NSD2 in the nucleolus.[1][2] As a well-characterized chemical probe with a closely related inactive control compound (UNC7145), this compound is an invaluable tool for interrogating NSD2 biology and for the discovery of novel NSD2 inhibitors through high-throughput screening (HTS) campaigns.[3]
These application notes provide detailed protocols for utilizing this compound in various HTS assays to identify and characterize modulators of the NSD2-PWWP1 interaction.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a reference for its potency and selectivity in various assay formats.
| Parameter | Assay Technology | Value | Cell Line (if applicable) | Reference |
| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 80 ± 18 nM | N/A | [3] |
| Biochemical IC50 | AlphaScreen | 104 ± 13 nM | N/A | [4] |
| Cellular EC50 | NanoBRET PPI Assay | 1.23 ± 0.25 µM | U2OS | [5] |
| Selectivity | Differential Scanning Fluorimetry (DSF) | Selective for NSD2-PWWP1 over 15 other human PWWP domains | N/A | [3][5] |
| Off-Target Profile | Broad Panel Screening | No significant inhibition of 33 methyltransferases. Ki = 1.4 ± 0.8 µM for human sodium-dependent serotonin (B10506) transporter. | N/A | [5] |
Signaling Pathway and Mechanism of Action of this compound
This compound directly interferes with the "reader" function of the NSD2 protein. The PWWP1 domain of NSD2 recognizes and binds to the H3K36me2 mark on chromatin, which is crucial for the proper localization and function of NSD2. By competitively binding to the H3K36me2-binding pocket of the PWWP1 domain, this compound displaces NSD2 from its chromatin targets. This displacement results in the relocalization of NSD2 to the nucleolus.
References
- 1. Development of a High-throughput NanoBRET Screening Platform to Identify Modulators of the RAS/RAF Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. biorxiv.org [biorxiv.org]
- 5. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
UNC6934 Technical Support Center: Troubleshooting Aqueous Insolubility
This technical support center provides guidance to researchers, scientists, and drug development professionals experiencing insolubility issues with UNC6934 in aqueous solutions. The following information is curated to address common problems and provide clear protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). Is this expected?
A1: Yes, this is expected. This compound is known to be insoluble in water and ethanol[1]. Direct dissolution in aqueous buffers will likely result in precipitation or a heterogeneous suspension. It is crucial to first dissolve this compound in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is high-purity, anhydrous DMSO[1][2]. It is important to use fresh, moisture-free DMSO, as absorbed moisture can significantly reduce the solubility of the compound[1][2].
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What can I do?
A3: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like this compound. Here are several troubleshooting steps:
-
Decrease the Final Concentration: Your compound may have exceeded its solubility limit in the final aqueous solution. Try lowering the final working concentration. For cellular assays, concentrations up to 10 µM are often used[3].
-
Optimize the Dilution Method: When diluting the DMSO stock solution, add it to your aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Use a Co-solvent System: For particularly sensitive applications or higher desired concentrations, consider using a co-solvent system. Formulations including PEG300, Tween-80, or SBE-β-CD have been used for in vivo studies and can be adapted for in vitro work[2].
-
Sonication: If you observe precipitation or phase separation, gentle heating and/or sonication can help to redissolve the compound[2][4]. However, be mindful of the heat stability of this compound and your experimental system.
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A4: The final concentration of DMSO in cell culture should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines[5]. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments to account for any effects of the solvent.
Q5: I am observing precipitation of my this compound-protein mixture during my experiment. How can I prevent this?
A5: This has been observed by other researchers[6]. To mitigate this, ensure that the final concentration of this compound is below its solubility limit in the final buffer composition. You can also try adding the this compound stock solution to the protein solution in a stepwise manner with gentle mixing.
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below. Note that solubility can vary slightly between batches.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source |
| DMSO | 20 | 45.1 | [4] |
| DMSO | 22 | 49.6 | [1] |
| DMSO | 25 | 56.38 | [2] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
Molecular Weight of this compound: 443.46 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 225.5 µL of DMSO to 1 mg of this compound (assuming a molecular weight of 443.46 g/mol ).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution[2][4].
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year)[1][2].
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol provides a general method for diluting the this compound DMSO stock solution into an aqueous buffer or cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed aqueous buffer or cell culture medium
-
Sterile tubes
Procedure:
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your desired aqueous buffer or medium. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
To minimize precipitation, add the this compound stock solution dropwise to the aqueous buffer while gently vortexing or inverting the tube.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide (FAQ Q3).
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 4. This compound | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
optimizing UNC6934 concentration to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UNC6934, a chemical probe for the NSD2-PWWP1 domain. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to help optimize this compound concentration and minimize off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the N-terminal PWWP domain (PWWP1) of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). It functions by binding to the H3K36me2-binding pocket of PWWP1, thereby disrupting its interaction with chromatin.[1][2] This disruption leads to the accumulation of the endogenous NSD2 protein within the nucleolus, a key phenotypic indicator of on-target activity.[1][3]
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The recommended concentration for cellular assays is generally up to 10 µM.[4] For longer incubation periods, a concentration of up to 5 µM is advised, as no cytotoxicity has been observed at this level.[2][4] The cellular IC50 for disrupting the NSD2-H3K36me2 interaction in U2OS cells is approximately 1.1-1.2 µM.[3][4] A concentration of 5 µM has been effectively used to induce NSD2 nucleolar accumulation within 4 hours.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q3: What are the known off-target effects of this compound?
A3: this compound demonstrates high selectivity. It was profiled against 15 other human PWWP domains and a panel of 33 methyltransferases and showed excellent selectivity.[4] In a broader screening against 90 central nervous system receptors, channels, and transporters, the only significant off-target interaction identified was with the human sodium-dependent serotonin (B10506) transporter, with a Ki of 1.4 µM.[4]
Q4: What is the purpose of the negative control compound, UNC7145?
A4: UNC7145 is a structurally related analogue of this compound that is inactive against the NSD2-PWWP1 domain.[1][5] It is an essential experimental control. By comparing the results of this compound treatment with those of UNC7145 treatment at the same concentration, researchers can distinguish true on-target effects from non-specific or off-target cellular responses.
Q5: How should I prepare and store this compound stock solutions?
A5: this compound is typically dissolved in DMSO to create a high-concentration stock solution. For storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Store the solution at -20°C for up to one month or at -80°C for up to six months.[6]
Q6: Can this compound be used for in vivo animal studies?
A6: The use of this compound in in vivo experiments is not recommended without further investigation. Its pharmacokinetic (PK) and pharmacodynamic (PD) properties have not been sufficiently characterized to support its use in animal models.[4]
Troubleshooting Guide
Problem: I am not observing the expected on-target effect (NSD2 accumulation in the nucleolus).
-
Question: Is my this compound concentration optimal?
-
Answer: The effective concentration can vary between cell lines. Perform a dose-response experiment, typically ranging from 0.1 µM to 10 µM, to determine the optimal concentration for your specific system. The cellular IC50 is ~1.1 µM in U2OS cells.[5]
-
-
Question: Is the incubation time sufficient?
-
Answer: While effects have been seen in as little as 4 hours, the kinetics may differ in your cell line.[3] Consider a time-course experiment (e.g., 4, 8, 12, and 24 hours) to identify the optimal treatment duration.
-
-
Question: How can I confirm that this compound is engaging with NSD2 in my cells?
-
Answer: A NanoBRET assay is the recommended method for quantifying the engagement of this compound with NSD2-PWWP1 in living cells.[2] This provides direct evidence that the compound is reaching its intended target.
-
Problem: I suspect my results are due to off-target effects.
-
Question: How can I differentiate between on-target and off-target effects?
-
Answer: The most critical step is to run a parallel experiment with the inactive negative control, UNC7145.[1] A true on-target phenotype should be observed with this compound but not with UNC7145 at the same concentration.
-
-
Question: My phenotype persists even with the negative control. What should I do?
-
Answer: This suggests an off-target effect or a compound-independent artifact. Consider lowering the concentration of this compound, as off-target effects are often more pronounced at higher concentrations. Also, verify the specificity of your downstream assays.
-
-
Question: Could the observed effect be related to the known serotonin transporter off-target?
-
Answer: If your experimental system is sensitive to changes in serotonin transport (e.g., neuronal cells), this is a possibility, as the Ki is 1.4 µM.[4] Consider using assays to measure serotonin uptake or using antagonists for this transporter to see if the phenotype is rescued.
-
Problem: I am observing cytotoxicity in my experiments.
-
Question: Is this compound known to be cytotoxic?
-
Answer: No acute cytotoxicity was reported in various cell lines at concentrations up to 5 µM for extended periods (3-12 days).[2]
-
-
Question: What could be causing the cell death?
-
Answer:
-
Concentration: You may be using a concentration that is too high for your specific cell line. Reduce the concentration and re-evaluate.
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) in your culture media is non-toxic (typically ≤ 0.1%).
-
On-Target Toxicity: It is possible that sustained inhibition of NSD2-PWWP1 function is detrimental to your specific cell model. Use the inactive control UNC7145 to rule out non-specific compound toxicity.
-
-
Data Presentation
Table 1: this compound Potency and Selectivity Profile
| Parameter | Target/Assay | Value | Reference(s) |
| Binding Affinity (Kd) | NSD2-PWWP1 (SPR) | 80 - 91 nM | [3][4] |
| Biochemical IC50 | NSD2-PWWP1 vs. H3K36me2 Nucleosomes (AlphaScreen) | 104 ± 13 nM | [2][4] |
| Cellular EC50 | NanoBRET Target Engagement (U2OS cells) | 1.09 - 1.23 µM | [2][3][4] |
| Off-Target Ki | Human Sodium-Dependent Serotonin Transporter | 1.4 ± 0.8 µM | [4] |
| Selectivity | Other PWWP Domains & Methyltransferases | Highly Selective | [4] |
Table 2: Recommended Concentration Ranges for Key Experiments
| Experiment | Purpose | Recommended Concentration Range | Notes |
| Dose-Response Curve | Determine optimal concentration | 0.1 µM - 12.5 µM | Test in your specific cell line and assay. |
| Phenotypic Assays | Induce NSD2 nucleolar localization | 1 µM - 5 µM | A 4-hour incubation at 5 µM is a good starting point.[3] |
| Target Engagement | Confirm target binding in cells | 0.5 µM - 10 µM | For generating a full curve in a NanoBRET assay. |
| Control Experiments | Differentiate on- vs. off-target effects | Match active this compound concentration | Always use the inactive control UNC7145 in parallel. |
Mandatory Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for off-target effects.
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration via Dose-Response
Objective: To identify the lowest effective concentration of this compound that elicits the desired on-target phenotype (NSD2 nucleolar localization) while minimizing potential off-target effects.
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., U2OS) on appropriate culture vessels (e.g., glass-bottom plates for imaging) and allow them to adhere and grow to 50-70% confluency.
-
Compound Preparation: Prepare a series of dilutions of this compound and the negative control UNC7145 in culture medium. A suggested 8-point dilution series could be: 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.6 µM, 0.3 µM, 0.1 µM, and a vehicle control (DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different compound concentrations. Incubate for a predetermined time (a 4-hour incubation is a good starting point[3]).
-
Fixing and Staining (for imaging):
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against NSD2 overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody and a nucleolar marker (e.g., anti-Fibrillarin) for 1 hour at room temperature.
-
Stain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the colocalization of the NSD2 signal with the nucleolar marker for each concentration.
-
Plot the percentage of cells showing nucleolar accumulation versus the this compound concentration to determine the EC50. The optimal concentration for subsequent experiments should be at or slightly above the calculated EC50.
-
Protocol 2: Assessing On-Target Engagement with a NanoBRET™ Assay
Objective: To quantitatively confirm that this compound directly engages the NSD2-PWWP1 domain within live cells.
Methodology (based on established protocols[2]):
-
Cell Transfection: Co-transfect U2OS cells with two plasmids: one expressing NSD2-PWWP1 fused to NanoLuc® luciferase and another expressing Histone H3.3 fused to HaloTag®. Plate the transfected cells in 96-well plates.
-
HaloTag® Labeling: Incubate the cells with the HaloTag® NanoBRET™ 618 Ligand (the fluorescent energy acceptor) according to the manufacturer's protocol.
-
Compound Treatment: Add this compound across a range of concentrations (e.g., 0.1 µM to 12.5 µM) to the wells. Include wells with the negative control UNC7145 and a vehicle control. Incubate for the desired time (e.g., 2 hours).
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate (the energy donor) to all wells.
-
BRET Measurement: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET analysis.
-
Data Analysis:
-
Calculate the corrected BRET ratio by dividing the acceptor signal by the donor signal.
-
A dose-dependent decrease in the BRET signal upon this compound treatment indicates that the compound is displacing the NSD2-PWWP1 domain from chromatin-associated H3.3.
-
Plot the BRET ratio against the this compound concentration and fit to a sigmoidal dose-response curve to calculate the cellular EC50. No significant change in BRET signal should be observed with UNC7145.
-
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. medchemexpress.com [medchemexpress.com]
common issues with UNC6934 stability in long-term experiments
Welcome to the technical support center for UNC6934, a chemical probe for the NSD2-PWWP1 domain. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in long-term experiments by providing troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective chemical probe that targets the N-terminal PWWP domain of the nuclear receptor-binding SET domain-containing protein 2 (NSD2), also known as MMSET or WHSC1.[1][2][3] It functions as an antagonist, binding to the PWWP1 domain and disrupting its interaction with histone H3 lysine (B10760008) 36 dimethylation (H3K36me2) on nucleosomes.[1][3] This disruption leads to the accumulation of endogenous NSD2 in the nucleolus.[1][4]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the solid powder should be kept at -20°C for up to 3 years.[5] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for up to one month.[5][6] It is recommended to use freshly prepared stock solutions for optimal results.
Q3: What is the recommended concentration of this compound for cell-based assays?
A3: The effective concentration of this compound in cellular assays can vary depending on the cell type and experimental duration. A general starting point is in the low micromolar range. Published studies have used concentrations up to 10 µM.[7] For longer incubation times, a concentration of up to 5 µM is recommended, as no significant cytotoxicity has been observed at this concentration.[7]
Q4: Is there a negative control compound available for this compound?
A4: Yes, UNC7145 is a structurally related analogue of this compound that is inactive against the NSD2-PWWP1 domain and serves as an excellent negative control for experiments.[2] Using a negative control is crucial to distinguish on-target effects from potential off-target or compound scaffold-related effects.[8]
Q5: What are the known off-target effects of this compound?
A5: this compound is highly selective for the NSD2-PWWP1 domain over other PWWP domains and a panel of 33 methyltransferases.[7] However, at a concentration of 10 µM, it has been shown to inhibit the human sodium-dependent serotonin (B10506) transporter receptor with a Ki of 1.4 ± 0.8 µM.[7] Researchers should be mindful of this potential off-target activity, especially when using higher concentrations of the probe.
Troubleshooting Guide: Long-Term Experiments
This guide addresses common issues that may arise when using this compound in experiments with extended incubation periods.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Loss of compound activity over time | - Chemical Instability: this compound may degrade in aqueous cell culture media at 37°C over several days. - Metabolic Degradation: Cellular enzymes may metabolize and inactivate this compound. - Adsorption to Plastics: The compound may adsorb to the surface of cell culture plates or tubes, reducing its effective concentration. | - Replenish Compound: For experiments lasting several days, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours. - Assess Stability: Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocol 1). - Use Low-Binding Plastics: Utilize low-protein binding plates and tubes to minimize adsorption. |
| Inconsistent results between experiments | - Stock Solution Degradation: Repeated freeze-thaw cycles or improper storage of the DMSO stock solution can lead to degradation. - Variability in Cell Culture: Differences in cell passage number, confluency, or serum batches can affect cellular responses. - Inconsistent Dosing: Inaccurate pipetting or dilution can lead to variations in the final compound concentration. | - Aliquot Stock Solutions: Prepare single-use aliquots of the this compound stock solution to avoid freeze-thaw cycles.[1] - Standardize Cell Culture: Maintain consistent cell culture practices and regularly test for mycoplasma.[9] - Calibrate Pipettes: Ensure pipettes are properly calibrated for accurate dosing. |
| Observed cytotoxicity at higher concentrations or longer incubation times | - Off-Target Effects: As with any small molecule, high concentrations can lead to off-target effects that may induce cytotoxicity.[9] - Solvent Toxicity: If the final DMSO concentration is too high (typically >0.5%), it can be toxic to cells. - Compound Degradation Products: Degradation products of this compound might be cytotoxic. | - Titrate Concentration: Determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration. - Use Negative Control: Compare the effects of this compound with its inactive analog, UNC7145, to identify off-target toxicity.[2] - Maintain Low DMSO Concentration: Keep the final DMSO concentration in the culture medium below 0.1%. - Assess Stability: If degradation is suspected, verify the compound's stability under your experimental conditions. |
| Precipitation of this compound in media | - Poor Solubility: this compound has low aqueous solubility and may precipitate when diluted from a DMSO stock into aqueous media. - High Concentration: The final concentration in the media may exceed its solubility limit. | - Ensure Proper Dissolution: When preparing working solutions, add the DMSO stock to the media with gentle vortexing to ensure complete mixing.[6] - Sonication: If precipitation occurs, gentle sonication may help to redissolve the compound.[6] - Work within Solubility Limits: Use concentrations known to be soluble in your experimental system. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 80 - 91 nM | Surface Plasmon Resonance (SPR) | [5] |
| Cellular Target Engagement (IC50) | 1.09 - 1.23 µM | NanoBRET PPI Assay (U2OS cells) | [2][5] |
| Recommended Cellular Concentration | Up to 10 µM (up to 5 µM for long-term) | Cellular Assays | [7] |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [5] |
| Stock Solution (in DMSO) | -80°C | 1 year | [5] |
| Stock Solution (in DMSO) | -20°C | 1 month | [6] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general method to determine the stability of this compound in your specific cell culture medium using HPLC-MS.[10][11]
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Sterile, low-protein binding microcentrifuge tubes
-
HPLC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solutions: Dilute the this compound stock solution in your cell culture medium (pre-warmed to 37°C) to your final experimental concentration (e.g., 5 µM). Ensure the final DMSO concentration is ≤ 0.1%. Prepare a parallel solution in PBS as a control for inherent chemical stability.
-
Incubation: Aliquot the working solutions into sterile, low-protein binding tubes and incubate them in a cell culture incubator at 37°C with 5% CO₂.
-
Sample Collection: At various time points (e.g., 0, 4, 8, 24, 48, 72 hours), collect an aliquot from each condition. The 0-hour time point should be collected immediately after preparation.
-
Sample Quenching and Storage: Immediately quench any potential degradation by adding 3 volumes of ice-cold acetonitrile to each aliquot. Store the samples at -80°C until analysis.
-
Analysis: Analyze the concentration of the parent this compound compound in each sample using a validated HPLC-MS method.
-
Data Analysis: Plot the percentage of this compound remaining at each time point relative to the 0-hour sample to determine the stability profile.
Visualizations
Caption: this compound binds to the NSD2-PWWP1 domain, preventing its interaction with H3K36me2 and leading to NSD2 relocalization.
Caption: A step-by-step workflow for determining the stability of this compound in cell culture media.
Caption: A decision tree for troubleshooting decreased this compound activity in long-term experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
interpreting unexpected results from UNC6934 treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using UNC6934. The information is designed to help interpret unexpected results and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: I treated my cells with this compound, but I don't see a global decrease in H3K36me2 levels. Is the compound not working?
A1: This is the expected result. This compound is not a catalytic inhibitor of the NSD2 methyltransferase domain. Its mechanism involves binding to the NSD2-PWWP1 domain, which disrupts the interaction between NSD2 and H3K36me2-marked nucleosomes.[1][2][3][4] This action displaces NSD2 from chromatin and causes it to accumulate in the nucleolus, but it does not inhibit the enzyme's ability to methylate histones.[5] Therefore, a global change in H3K36me2 levels is not anticipated with this compound treatment alone.
Q2: What is the primary and expected cellular phenotype after this compound treatment?
A2: The key validated cellular phenotype is the relocalization and accumulation of endogenous NSD2 protein in the nucleolus.[1][2][4][6] This can be observed using immunofluorescence microscopy. This effect phenocopies the localization defects seen in NSD2 isoforms that lack the PWWP1 domain.[1][4][7]
Q3: The cellular IC50 in my cell line is different from the published value. Why is that?
A3: The widely reported cellular IC50 of approximately 1.1-1.2 µM was determined using a NanoBRET assay in U2OS cells.[6][8][9] Cellular potency can vary between different cell lines due to factors such as cell permeability, expression levels of NSD2, and the specific metabolic activity of the cells. It is recommended to perform a dose-response curve in your specific cell model to determine the optimal concentration.
Q4: Is this compound suitable for in vivo experiments?
A4: Currently, there is no published data on the in vivo pharmacokinetics (PK) or pharmacodynamics (PD) of this compound.[8] Therefore, its use should be limited to in vitro biochemical and cell-based assays until these properties have been established.
Q5: What is the appropriate negative control for this compound?
A5: The recommended negative control is UNC7145 .[1][9] It is a structurally close analog of this compound that is inactive in both biochemical (SPR) and cellular (NanoBRET) assays.[2][9] Using this control helps to ensure that the observed phenotype is due to the specific antagonism of the NSD2-PWWP1 domain and not off-target effects of the chemical scaffold.
Troubleshooting Guide
| Problem / Unexpected Result | Potential Cause | Recommended Action |
| No NSD2 relocalization to the nucleolus is observed. | 1. Compound Integrity: Compound may have degraded. | 1. Ensure this compound has been stored correctly (-20°C or -80°C).[10] Prepare fresh stock solutions in high-quality, anhydrous DMSO.[6][10] |
| 2. Suboptimal Concentration: The effective concentration for your cell line may differ from published values. | 2. Perform a dose-response experiment, typically ranging from 0.5 µM to 10 µM, to determine the optimal concentration for inducing NSD2 relocalization in your specific cell line.[8] | |
| 3. Incorrect Incubation Time: The time may be too short for the phenotype to develop. | 3. A 4-hour incubation is reported to be sufficient in U2OS cells.[6] Consider a time-course experiment (e.g., 2, 4, 8, 16 hours) to find the optimal endpoint. | |
| 4. Imaging/Antibody Issues: Problems with the immunofluorescence protocol. | 4. Validate your NSD2 antibody and ensure your imaging protocol (fixation, permeabilization, staining) is optimized. Use a nucleolar marker like fibrillarin for colocalization analysis.[6] | |
| High cellular toxicity or cell death observed. | 1. Concentration Too High: Exceeding the optimal concentration window. | 1. Lower the concentration. While no acute cytotoxicity was found in initial studies, prolonged exposure or high concentrations could be toxic in sensitive cell lines.[2] Recommended concentrations are generally up to 5-10 µM.[8] |
| 2. Solvent Toxicity: DMSO concentration is too high in the final culture medium. | 2. Ensure the final DMSO concentration in your cell culture medium is non-toxic, typically ≤ 0.1%. | |
| 3. Off-Target Effects: At higher concentrations (>10 µM), off-target effects may become apparent. | 3. Use the lowest effective concentration determined by your dose-response curve. The known off-target is the human serotonin (B10506) transporter (Ki = 1.4 µM), which could be relevant in specific cell types.[2][8] | |
| Inconsistent or variable results between experiments. | 1. Compound Solubility: this compound is insoluble in aqueous media and can precipitate. | 1. Prepare stock solutions in 100% DMSO.[3][6] When diluting into media, ensure rapid and thorough mixing to prevent precipitation. Do not store diluted aqueous solutions. |
| 2. Cell State: Cell passage number, confluency, or health can affect results. | 2. Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of treatment. | |
| 3. Inaccurate Pipetting: Inaccurate serial dilutions of the compound. | 3. Calibrate pipettes and use careful technique when preparing serial dilutions for dose-response experiments. |
Quantitative Data Summary
Table 1: In Vitro Binding and Potency
| Assay Type | Target | Value | Negative Control (UNC7145) | Reference |
|---|---|---|---|---|
| Surface Plasmon Resonance (SPR) | NSD2-PWWP1 | Kd = 80 - 91 nM | Inactive | [6][8][9] |
| AlphaScreen | NSD2-PWWP1 + H3K36me2 Nucleosome | IC50 = 104 ± 13 nM | No measurable effect | [2][3] |
| Differential Scanning Fluorimetry (DSF) | Panel of 15 PWWP domains | Selective for NSD2-PWWP1 | Inactive |[2] |
Table 2: Cellular Activity
| Assay Type | Cell Line | Value | Reference |
|---|---|---|---|
| NanoBRET (NSD2-PWWP1 & H3.3) | U2OS | IC50 = 1.09 - 1.23 µM | [6][8][9] |
| Immunofluorescence (NSD2 Relocalization) | U2OS | Effective at 5 µM |[6] |
Experimental Protocols
1. Immunofluorescence Staining for NSD2 Relocalization
This protocol is adapted from methods used to validate this compound's effect in U2OS cells.[6]
-
Cell Plating: Seed U2OS cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Compound Treatment: Treat cells with DMSO (vehicle control), a titration of this compound (e.g., 1 µM, 5 µM, 10 µM), or 5 µM UNC7145 (negative control) for 4 hours.
-
Fixation: Wash cells once with PBS. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against NSD2 and a nucleolar marker (e.g., Fibrillarin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS. Incubate with appropriate Alexa Fluor-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash cells three times with PBS. Stain nuclei with Hoechst 33342 or DAPI for 5 minutes. Wash once more with PBS and mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal microscope. Analyze for colocalization of the NSD2 signal with the nucleolar marker.
2. NanoBRET Cellular Target Engagement Assay
This assay measures the disruption of the NSD2-PWWP1 interaction with histone H3 in live cells.[9]
-
Cell Transfection: Co-transfect HEK293T or U2OS cells with two plasmids: one expressing NanoLuc®-fused NSD2-PWWP1 and another expressing HaloTag®-fused Histone H3.3. Plate cells in a 96-well assay plate.
-
HaloTag Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Compound Addition: Add this compound, UNC7145, or DMSO control to the wells at desired concentrations and incubate.
-
Substrate Addition & Reading: Add the NanoBRET™ Nano-Glo® Substrate. Read the plate immediately on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) wavelengths simultaneously.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the corrected ratios against the log of the compound concentration and fit to a four-parameter dose-response curve to determine the IC50.
Visualizations
Caption: this compound mechanism of action.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Logical distinction between this compound and its PROTAC derivatives.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. rcsb.org [rcsb.org]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. This compound | Structural Genomics Consortium [thesgc.org]
- 10. medchemexpress.com [medchemexpress.com]
Validating UNC6934 Activity in a New Cell Line: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating the activity of UNC6934, a chemical probe targeting the PWWP1 domain of NSD2, in a new cell line. The information is presented in a question-and-answer format, including detailed experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective chemical probe that targets the N-terminal PWWP (PWWP1) domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1][2][3] Its mechanism of action is to antagonize the interaction between the NSD2-PWWP1 domain and histone H3 dimethylated at lysine (B10760008) 36 (H3K36me2) on nucleosomes.[1][4][5] This disruption of binding leads to a characteristic relocalization of the NSD2 protein to the nucleolus.[1][4][5][6] It is important to note that this compound does not directly inhibit the methyltransferase activity of NSD2.[7]
Q2: What is the recommended concentration range for this compound in cell-based assays?
The recommended concentration for this compound in cellular assays is up to 10 µM. For longer incubation times, a concentration of up to 5 µM is suggested, as no cytotoxicity has been observed at this level.[8] A common starting point for observing the NSD2 relocalization phenotype is 5 µM for a 4-hour treatment.[1][9] The cellular IC50 for this compound in a U2OS cell-based NanoBRET assay is approximately 1.09 to 1.23 µM.[1][2][4][8]
Q3: Is there a negative control for this compound?
Yes, UNC7145 is the recommended negative control for this compound.[4][10] UNC7145 is structurally very similar to this compound but is inactive in binding to the NSD2-PWWP1 domain and does not elicit the cellular effects of this compound.[2][10] It is crucial to include UNC7145 in all experiments to ensure that the observed effects are due to the specific activity of this compound.
Q4: What are the key experiments to validate this compound activity in a new cell line?
There are three main categories of experiments to validate this compound activity:
-
Target Engagement: To confirm that this compound is binding to its intended target, NSD2, in your cell line. The gold-standard assay for this is the NanoBRET™ Target Engagement (TE) assay.
-
Phenotypic Response: To observe the known cellular consequence of this compound activity, which is the relocalization of NSD2 to the nucleolus. This is typically assessed by immunofluorescence microscopy.
-
Downstream and Off-Target Effects: To confirm that this compound is not causing unintended effects, such as altering global histone methylation levels or causing cytotoxicity. This is usually checked by Western blotting and cell viability assays.
Experimental Protocols and Troubleshooting
Target Engagement: NanoBRET™ Assay
The NanoBRET™ assay measures the displacement of a fluorescent tracer from a NanoLuc®-tagged target protein by a test compound in live cells, providing a quantitative measure of target engagement.
-
Cell Seeding: Seed your new cell line in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Transfection: Co-transfect the cells with plasmids encoding for NanoLuc-NSD2-PWWP1 (the donor) and HaloTag-Histone H3.3 (the acceptor). Optimize the ratio of donor to acceptor plasmids for your cell line.
-
Compound Treatment: 24 hours post-transfection, add a dilution series of this compound and the negative control UNC7145 to the cells. Include a vehicle control (e.g., DMSO).
-
Tracer and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand (the tracer) and the Nano-Glo® Substrate to the wells.
-
Signal Detection: Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal) and plot the dose-response curve to determine the IC50 value for this compound.
| Issue | Possible Cause | Suggested Solution |
| Low BRET Signal | - Inefficient transfection- Low protein expression- Incorrect donor:acceptor ratio | - Optimize transfection conditions for your cell line.- Confirm expression of fusion proteins by Western blot.- Titrate the donor and acceptor plasmid ratios. |
| High Background | - Spectral overlap between donor and acceptor- Autofluorescence of compounds or media | - Use the recommended NanoBRET™ filters to minimize spectral overlap.- Test for compound autofluorescence in a separate experiment.- Use phenol (B47542) red-free media. |
| No Dose-Response with this compound | - Cell line is not permeable to this compound- NSD2 is not expressed in the cell line- Incorrect assay setup | - Confirm cell permeability with a fluorescently tagged this compound analog if available.- Verify NSD2 expression by Western blot.- Double-check all reagent concentrations and incubation times. |
Phenotypic Response: NSD2 Nucleolar Relocalization
This experiment visually confirms the cellular activity of this compound by observing the movement of NSD2 into the nucleolus.
-
Cell Culture: Seed your cell line on glass coverslips in a 24-well plate.
-
Compound Treatment: Treat the cells with 5 µM this compound, 5 µM UNC7145 (negative control), and a vehicle control (e.g., DMSO) for 4 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against NSD2 and a nucleolar marker, such as fibrillarin, overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a confocal microscope. Quantify the colocalization of NSD2 and the nucleolar marker using Pearson's Correlation Coefficient (PCC).
-
Recommended Antibodies:
-
NSD2: Rabbit polyclonal to NSD2/MMSET (EpiCypher, Cat# 13-0002)[11], Mouse monoclonal [G-12] to NSD2 (Santa Cruz Biotechnology, sc-365627)[12], Rabbit polyclonal to WHSC1/NSD2 (Abcam, ab223694)[13].
-
Fibrillarin (Nucleolar Marker): Mouse monoclonal [38F3] to Fibrillarin (Abcam, ab4566)[14], Rabbit polyclonal to Fibrillarin (Abcam, ab5821), Mouse monoclonal [4A4] to Fibrillarin (Novus Biologicals, NBP3-05533).
-
| Issue | Possible Cause | Suggested Solution |
| No or Weak NSD2 Signal | - Low NSD2 expression in the cell line- Poor primary antibody performance- Inadequate fixation/permeabilization | - Confirm NSD2 expression by Western blot.- Titrate the primary antibody concentration.- Optimize fixation and permeabilization conditions. |
| High Background Staining | - Insufficient blocking- Primary or secondary antibody concentration too high- Inadequate washing | - Increase blocking time or use a different blocking agent.- Titrate antibody concentrations.- Increase the number and duration of wash steps. |
| No Change in NSD2 Localization with this compound | - Cell line is resistant to this compound's effect- Insufficient treatment time or concentration | - Confirm target engagement with the NanoBRET™ assay.- Perform a time-course and dose-response experiment (e.g., 2-8 hours, 1-10 µM). |
Downstream and Off-Target Effects
These experiments are crucial for confirming the specificity of this compound in your new cell line.
-
Cell Lysis: Treat cells with a dose-response of this compound and UNC7145 for 24-72 hours. Lyse the cells and extract histones.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with a primary antibody specific for H3K36me2. Use an antibody for total Histone H3 as a loading control.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the H3K36me2 signal to the total H3 signal. This compound treatment is not expected to change global H3K36me2 levels.[7]
-
Cell Seeding: Seed your cell line in a 96-well plate.
-
Compound Treatment: Treat the cells with a dilution series of this compound and UNC7145 for 24, 48, and 72 hours.
-
Assay: Perform a cell viability assay (e.g., MTT, MTS, or a luminescent ATP-based assay) according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the compound concentration to determine if there are any cytotoxic effects. This compound is expected to have low cytotoxicity at effective concentrations.[4]
| Issue | Possible Cause | Suggested Solution |
| Changes in H3K36me2 Levels | - Potential off-target inhibition of NSD2's methyltransferase activity in this specific cell line (unlikely based on current data). | - This would be a significant finding. Confirm with multiple H3K36me2 antibodies and consider in vitro methyltransferase assays. |
| Significant Cytotoxicity | - Cell line is particularly sensitive to this compound or its vehicle.- Off-target effects at higher concentrations. | - Lower the concentration range and/or treatment duration.- Ensure the vehicle concentration is consistent and non-toxic.- Investigate potential off-targets if cytotoxicity persists at low concentrations. |
Data Summary
| Parameter | This compound | UNC7145 (Negative Control) | Reference |
| Target | NSD2-PWWP1 | Inactive | [2][10] |
| In Vitro Kd | ~80-91 nM | No appreciable binding | [3][7][8] |
| Cellular IC50 (NanoBRET) | ~1.2 µM (in U2OS cells) | Inactive | [1][2][4][8] |
| Recommended Cellular Concentration | 1-10 µM | 1-10 µM | [8] |
| Expected Cellular Phenotype | NSD2 relocalization to the nucleolus | No change in NSD2 localization | [1][4] |
| Effect on Global H3K36me2 | No change | No change | [7] |
| Cytotoxicity | Low at effective concentrations | Low | [4] |
Visualized Workflows and Pathways
Caption: this compound binds to the PWWP1 domain of NSD2, preventing its interaction with H3K36me2 on chromatin and causing NSD2 to relocalize to the nucleolus.
Caption: A logical workflow for validating this compound activity in a new cell line, encompassing target engagement, phenotypic, and downstream effect assays.
Caption: A decision tree to guide troubleshooting efforts when unexpected results are obtained during this compound validation experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. epicypher.com [epicypher.com]
- 12. scbt.com [scbt.com]
- 13. Anti-WHSC1/NSD2 antibody (ab223694) | Abcam [abcam.com]
- 14. Anti-Fibrillarin antibody [38F3] - Nucleolar Marker (ab4566) | Abcam [abcam.com]
avoiding UNC6934 degradation during experimental procedures
Welcome to the technical support center for UNC6934. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential issues during experimental procedures, with a focus on avoiding its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective chemical probe that targets the N-terminal PWWP domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1] Its primary mechanism of action is to act as an antagonist, binding to the PWWP1 domain of NSD2 and disrupting its interaction with histone H3K36me2-marked nucleosomes.[1] This leads to an altered subcellular localization of NSD2, causing it to accumulate in the nucleolus.[2][3] It is important to note that this compound does not inhibit the catalytic methyltransferase activity of NSD2.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[4][5] It is crucial to use newly opened, high-purity, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture absorbed by the solvent.[4][5]
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, dissolve the powdered this compound in fresh DMSO to your desired concentration. If you notice any precipitation, gentle warming and/or sonication can be used to aid dissolution.[6] For storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is critical to maintain the integrity of this compound. The following table summarizes the recommended storage conditions and stability periods.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 6 months |
| In Solvent (DMSO) | -20°C | 1 month |
| [Data sourced from multiple vendor datasheets] |
Q5: Is there a negative control compound available for this compound?
A5: Yes, UNC7145 is a structurally related compound that is inactive against the NSD2-PWWP1 domain and serves as an excellent negative control for experiments with this compound.[2]
Troubleshooting Guide: Avoiding this compound Degradation
While specific degradation pathways for this compound under various experimental conditions are not extensively documented in publicly available literature, the following troubleshooting guide provides best-practice recommendations to minimize potential degradation and ensure experimental reproducibility.
| Issue | Potential Cause | Recommendation |
| Reduced or inconsistent compound activity | Compound Degradation: Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. |
| Moisture in DMSO: Using old or improperly stored DMSO can lead to hydrolysis of the compound. | Always use fresh, anhydrous, high-purity DMSO for preparing stock solutions. | |
| Improper Storage: Storing stock solutions at inappropriate temperatures or for longer than the recommended duration. | Adhere strictly to the storage temperature and duration guidelines provided in the table above. | |
| Precipitation in Media: The compound may precipitate out of the aqueous cell culture media over time. | Prepare fresh dilutions of this compound in your experimental media for each experiment. Do not store working solutions in aqueous buffers for extended periods. For in vivo studies, prepare fresh formulations on the day of use.[6] | |
| Variability between experiments | Inconsistent Compound Concentration: Inaccurate pipetting or incomplete dissolution of the compound. | Ensure complete dissolution of the powder in DMSO before making further dilutions. Use calibrated pipettes for all dilutions. |
| Light Exposure (Precautionary): Although not specifically documented, many small molecules are light-sensitive. | Protect stock solutions and working dilutions from direct light by using amber vials or by wrapping tubes in foil. | |
| Unexpected experimental results | Off-target Effects: While this compound is highly selective, high concentrations may lead to off-target activities. | Use the lowest effective concentration of this compound as determined by a dose-response experiment. Always include the negative control, UNC7145, to differentiate on-target from off-target effects. |
| Cell Line Specific Effects: The cellular context can influence the activity and effective concentration of the compound. | Optimize the treatment conditions (concentration and duration) for each cell line used. |
Experimental Protocols
Protocol 1: Western Blot Analysis of NSD2 Target Gene Expression
This protocol describes how to treat cells with this compound and analyze the expression of a downstream target of NSD2 signaling by Western blot.
Materials:
-
This compound
-
UNC7145 (negative control)
-
Anhydrous DMSO
-
Cell culture medium appropriate for your cell line
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Compound Preparation: Prepare fresh dilutions of this compound and UNC7145 in cell culture medium from your DMSO stock solutions. Include a vehicle control (DMSO alone). A typical final concentration for this compound is between 1-10 µM.[7]
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the compounds or vehicle control. Incubate for the desired time (e.g., 24-72 hours), depending on the specific experimental goals.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify the direct binding of a compound to its target protein in a cellular environment.[8]
Materials:
-
This compound
-
Vehicle control (DMSO)
-
Cell culture medium
-
PBS
-
Lysis buffer (without detergents) with protease inhibitors
-
Thermal cycler or heating block
-
Equipment for Western blotting (as described in Protocol 1)
-
Primary antibody against NSD2
Procedure:
-
Cell Culture and Treatment: Culture cells to high density and treat with this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in PBS.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thawing (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the precipitated proteins from the soluble fraction.
-
Western Blot Analysis:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble NSD2 at each temperature point by Western blot as described in Protocol 1.
-
-
Data Analysis: Quantify the band intensities. A positive thermal shift (i.e., more soluble NSD2 at higher temperatures in the presence of this compound compared to the vehicle control) indicates target engagement.
Signaling Pathways and Experimental Workflows
References
- 1. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. benchchem.com [benchchem.com]
addressing variability in UNC6934 experimental outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental outcomes using the chemical probe UNC6934. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective chemical probe that targets the N-terminal PWWP (PWWP1) domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as WHSC1 or MMSET.[1][2][3] It acts as an antagonist, disrupting the interaction between the NSD2-PWWP1 domain and histone H3 lysine (B10760008) 36 dimethylation (H3K36me2) on nucleosomes.[1][3] The primary cellular phenotype observed upon this compound treatment is the accumulation of endogenous NSD2 in the nucleolus.[3][4]
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The recommended concentration for cellular use is up to 10 µM. For longer incubation times, a concentration of up to 5 µM is suggested, as no cytotoxicity has been observed up to this concentration.[5] A concentration of up to 12.5 µM, which is 10-fold the cellular IC50 in U2OS cells, has also been used.[5] In a specific study, U2OS cells were treated with 5 µM this compound for 4 hours to observe NSD2 nucleolar accumulation.[1]
Q3: Is there a negative control for this compound?
A3: Yes, UNC7145 is a structurally similar but inactive compound that serves as an excellent negative control for this compound.[3][6] It is crucial to include this control in your experiments to ensure that the observed effects are specific to this compound's antagonism of the NSD2-PWWP1 interaction.
Q4: What are the known off-target effects of this compound?
A4: this compound is highly selective for the NSD2-PWWP1 domain over other PWWP domains and a panel of 33 methyltransferases.[5][6] However, at higher concentrations, it has been shown to inhibit the human sodium-dependent serotonin (B10506) transporter (SERT) with a Ki of 1.4 µM and the µ-opioid receptor with a Ki of 8 µM.[5][7] Researchers should be mindful of these potential off-targets, especially when using concentrations above 1 µM.
Troubleshooting Guide
Issue 1: Inconsistent or No Observable NSD2 Nucleolar Accumulation
| Potential Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Titrate this compound concentration (e.g., 1 µM, 5 µM, 10 µM) to determine the optimal concentration for your cell line. The cellular IC50 can vary between cell lines.[5] |
| Incorrect Incubation Time | Perform a time-course experiment (e.g., 2, 4, 8, 16 hours) to identify the optimal incubation time for observing NSD2 relocalization. A 4-hour treatment with 5 µM this compound has been shown to be effective in U2OS cells.[1][8] |
| Cell Line Specificity | The cellular IC50 of this compound was determined in U2OS cells.[5] The effect may vary in other cell lines. Confirm NSD2 expression in your cell line of interest. |
| Compound Instability/Degradation | Ensure proper storage of this compound powder (-20°C for up to 3 years) and stock solutions (-80°C for up to 1 year).[1] Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a recent stock. |
| Issues with Imaging/Detection | Verify the specificity of your NSD2 antibody. Use a nucleolar marker (e.g., fibrillarin) to confirm colocalization.[1] Ensure your microscopy setup has the appropriate resolution and sensitivity. |
Issue 2: Variability in Downstream Assay Results (e.g., Gene Expression, Proliferation)
| Potential Cause | Troubleshooting Step |
| Indirect Effects of NSD2 Relocalization | Remember that this compound does not inhibit the catalytic activity of NSD2, but rather alters its sub-cellular localization.[9] Downstream effects on gene expression or other cellular processes may be indirect and take time to manifest. |
| Off-Target Effects | At higher concentrations (>1 µM), consider potential off-target effects on SERT or the µ-opioid receptor.[5][7] Use the lowest effective concentration of this compound and always include the negative control UNC7145. |
| Experimental Confluence/Cell Density | Cell density can influence experimental outcomes. Standardize cell seeding density across all experiments. |
| Solubility Issues | This compound has poor aqueous solubility. Ensure it is fully dissolved in the stock solution (DMSO) and diluted appropriately in media to avoid precipitation. |
Issue 3: Compound Precipitation in Media
| Potential Cause | Troubleshooting Step |
| Poor Aqueous Solubility | This compound is insoluble in water and ethanol.[1] Prepare a high-concentration stock solution in fresh, anhydrous DMSO.[1][10] When diluting into aqueous media, do so quickly and with vigorous mixing to minimize precipitation. The final DMSO concentration in your experiment should be kept low (typically <0.5%) and consistent across all conditions, including vehicle controls. |
| Use of Hygroscopic DMSO | DMSO readily absorbs moisture from the air, which can significantly reduce the solubility of compounds like this compound.[1][10] Use fresh, high-quality, anhydrous DMSO to prepare stock solutions. |
Data Presentation
Table 1: this compound Potency and Selectivity
| Parameter | Value | Assay | Target |
| Kd | 80 nM | Surface Plasmon Resonance (SPR) | NSD2-PWWP1 |
| Kd | 91 ± 8 nM | SPR | NSD2-PWWP1 |
| IC50 | 1.09 µM | NanoBRET Assay (U2OS cells) | NSD2-PWWP1 / H3K36me2 interaction |
| IC50 | 104 ± 13 nM | AlphaScreen | NSD2-PWWP1 / Nucleosomal H3K36me2 binding |
| Ki (Off-target) | 1.4 µM | Radioligand Binding Assay | Serotonin Transporter (SERT) |
Data compiled from multiple sources.[1][2][5][7]
Table 2: this compound Solubility and Storage
| Solvent | Solubility | Recommended Storage (Powder) | Recommended Storage (Stock Solution) |
| DMSO | 22-25 mg/mL (49.6 - 56.38 mM) | 3 years at -20°C | 1 year at -80°C in solvent |
| Water | Insoluble | ||
| Ethanol | Insoluble |
Data compiled from multiple sources.[1][7][10]
Experimental Protocols
Protocol 1: Immunofluorescence Staining for NSD2 Localization
-
Cell Seeding: Seed U2OS cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Compound Treatment: Treat cells with 5 µM this compound, 5 µM UNC7145 (negative control), or DMSO (vehicle control) for 4 hours.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibodies against NSD2 and a nucleolar marker (e.g., fibrillarin) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBST. Incubate with appropriate Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Staining and Mounting: Stain nuclei with Hoechst 33342. Mount coverslips on microscope slides with mounting medium.
-
Imaging: Acquire images using a confocal microscope. Analyze the colocalization of NSD2 and the nucleolar marker.
Visualizations
Caption: Mechanism of this compound action on NSD2 localization.
Caption: General experimental workflow for this compound studies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
UNC6934 off-target binding to serotonin transporter
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the chemical probe UNC6934. The information focuses on its known off-target binding to the human serotonin (B10506) transporter (SERT).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective chemical probe designed to target the N-terminal PWWP domain (PWWP1) of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as WHSC1 or MMSET.[1][2] It functions as an antagonist, disrupting the interaction of the NSD2-PWWP1 domain with its binding partner, histone H3 lysine (B10760008) 36 dimethylation (H3K36me2).[1][2]
Q2: Does this compound have any known off-target activities?
A2: Yes. While this compound is highly selective for the NSD2-PWWP1 domain over other PWWP domains and methyltransferases, it has a documented off-target activity.[3] In a broad screening panel of 90 central nervous system receptors, channels, and transporters, this compound was found to inhibit the human sodium-dependent serotonin transporter (SERT, SLC6A4).[3]
Q3: At what concentration does this compound bind to the serotonin transporter?
A3: The inhibitory constant (Ki) of this compound for the human serotonin transporter is 1.4 ± 0.8 µM.[3] This is significantly less potent than its on-target binding to the NSD2-PWWP1 domain.
Q4: How does the on-target potency of this compound compare to its off-target binding to SERT?
A4: this compound is considerably more potent for its intended target. The table below summarizes the binding affinities.
| Target | Parameter | Value |
| On-Target | ||
| NSD2-PWWP1 | Kd (Surface Plasmon Resonance) | 80 - 91 nM |
| NSD2-PWWP1 & H3K36me2 Nucleosome Interaction | IC50 (NanoBRET assay in U2OS cells) | 1.09 µM |
| Off-Target | ||
| Human Serotonin Transporter (SERT) | Ki (Radioligand Binding Assay) | 1.4 ± 0.8 µM |
Q5: What are the potential implications of this compound's off-target binding to SERT in my experiments?
A5: If you are using this compound at concentrations approaching or exceeding 1.4 µM, you may observe effects related to the inhibition of serotonin reuptake. This could be a confounding factor in your experiments, especially in cellular or in vivo models with serotonergic systems. It is crucial to consider this off-target activity when interpreting your data.
Q6: Is there a negative control compound for this compound?
A6: Yes, UNC7145 is a closely related analogue of this compound that is inactive against the NSD2-PWWP1 domain and can be used as a negative control in your experiments.
Troubleshooting Guide
Issue 1: I am observing unexpected phenotypes in my cell-based assays at higher concentrations of this compound.
-
Possible Cause: The observed effects may be due to the off-target inhibition of the serotonin transporter (SERT), especially if your experimental system expresses SERT and is sensitive to changes in serotonin signaling.
-
Troubleshooting Steps:
-
Concentration Check: Review the concentrations of this compound used in your experiments. If they are in the low micromolar range (≥ 1 µM), the likelihood of engaging SERT increases.
-
Use the Negative Control: Repeat the experiment with the inactive control compound, UNC7145, at the same concentrations. If the phenotype is not observed with UNC7145, it is more likely to be an on-target effect of this compound.
-
Lower this compound Concentration: If possible, perform a dose-response experiment to see if the unexpected phenotype is only apparent at higher concentrations, while the expected on-target effects occur at lower, more selective concentrations.
-
Orthogonal Approaches: To confirm that the desired phenotype is due to NSD2-PWWP1 inhibition, consider using complementary techniques such as siRNA or CRISPR-mediated knockdown/knockout of NSD2.
-
Issue 2: How can I be sure that the effects I see are not due to SERT inhibition?
-
Possible Cause: Overlap in the effective concentrations for on-target and off-target activities.
-
Troubleshooting Steps:
-
Selective Serotonin Reuptake Inhibitors (SSRIs): As a positive control for SERT-mediated effects, treat your cells with a well-characterized and potent SSRI (e.g., fluoxetine, citalopram). If the phenotype observed with high concentrations of this compound is recapitulated by the SSRI, it strongly suggests the involvement of SERT.
-
Quantify On-Target Engagement: If available, use a target engagement assay (e.g., cellular thermal shift assay, NanoBRET) to confirm that you are engaging NSD2-PWWP1 at the concentrations used in your experiments.
-
Consult the Literature: Review publications that have used this compound to see the concentration ranges that have been validated to be selective for NSD2-PWWP1 in various experimental systems.
-
Experimental Protocols
Representative Protocol: Radioligand Binding Assay for Human Serotonin Transporter (SERT)
This protocol is a representative example based on standard methods for determining the binding affinity of a test compound to the human serotonin transporter. The off-target screening of this compound was performed by the NIMH Psychoactive Drug Screening Program (PDSP), and this protocol reflects the general principles of their assays.
-
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for the human serotonin transporter (hSERT) through a competitive radioligand binding assay.
-
Materials:
-
Radioligand: [³H]Citalopram (a high-affinity ligand for SERT)
-
Receptor Source: Cell membranes prepared from a cell line stably expressing hSERT (e.g., HEK293 or CHO cells)
-
Test Compound: this compound
-
Reference Compound (for non-specific binding): A high concentration of a known SERT inhibitor (e.g., Fluoxetine or Paroxetine)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold assay buffer
-
96-well microplates
-
Glass fiber filter mats
-
Scintillation fluid
-
Microplate scintillation counter
-
Cell harvester
-
-
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from cells overexpressing hSERT. Resuspend the final membrane pellet in assay buffer to a desired protein concentration (to be optimized for the assay).
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Add assay buffer, [³H]Citalopram (at a concentration close to its Kd, e.g., 1 nM), and the hSERT membrane preparation.
-
Non-specific Binding: Add the reference compound (e.g., 10 µM Fluoxetine), [³H]Citalopram, and the hSERT membrane preparation.
-
Competitive Binding: Add a range of concentrations of the test compound (this compound), [³H]Citalopram, and the hSERT membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Caption: Workflow for Radioligand Binding Assay.
Caption: this compound Off-Target Effect on Serotonin Signaling.
References
refining UNC6934 incubation times for optimal NSD2 inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using UNC6934 to study the NSD2 protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective chemical probe that targets the N-terminal PWWP1 domain of the nuclear receptor-binding SET domain-containing 2 (NSD2) protein, also known as WHSC1 or MMSET.[1] By binding to the PWWP1 domain, this compound disrupts the interaction of NSD2 with histone H3 lysine (B10760008) 36 dimethylation (H3K36me2) on nucleosomes.[1][2] This disruption leads to the accumulation of endogenous NSD2 in the nucleolus.[2][3][4] It is important to note that this compound does not directly inhibit the catalytic SET domain of NSD2.[2]
Q2: What is the recommended starting concentration and incubation time for this compound?
The optimal concentration and incubation time for this compound are cell-line and experiment-dependent. However, based on published studies, a general starting point is between 1 µM and 10 µM. For observing NSD2 nucleolar localization, treatment for 4 hours is often sufficient. For longer-term experiments, concentrations up to 5 µM for several days have been used with no significant cytotoxicity observed in some cell lines.[5]
Q3: Is there a negative control available for this compound?
Yes, UNC7145 is a structurally similar compound that is inactive against the NSD2-PWWP1 domain and serves as an excellent negative control for this compound experiments.[6]
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years and stock solutions in DMSO at -80°C for up to 6 months.[7] Avoid repeated freeze-thaw cycles.[7] When preparing solutions, use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[1]
Q5: What are the expected downstream effects of this compound treatment?
Treatment with this compound leads to the relocalization of NSD2 to the nucleolus.[2][3][4] While this compound does not directly inhibit the catalytic activity of NSD2, its impact on NSD2 localization can affect downstream signaling pathways. NSD2 has been implicated in the regulation of pathways such as Akt/Erk and NF-κB.[8][9] However, in some cell lines like KMS11, treatment with this compound alone did not alter global H3K36me2 levels.[2]
Troubleshooting Guides
Problem 1: No observable change in NSD2 localization after this compound treatment.
-
Possible Cause: Suboptimal incubation time or concentration.
-
Solution: Perform a time-course and dose-response experiment. Titrate this compound concentrations (e.g., 1, 5, 10 µM) and vary incubation times (e.g., 2, 4, 8, 24 hours).
-
-
Possible Cause: Cell-line specific differences.
-
Solution: The effect of this compound on NSD2 localization has been well-documented in U2OS cells.[1] If using a different cell line, it's possible the dynamics of NSD2 trafficking are different. Confirm NSD2 expression in your cell line by Western Blot.
-
-
Possible Cause: Issues with immunofluorescence protocol.
-
Solution: Ensure your fixation and permeabilization methods are appropriate for detecting nuclear proteins. Use a validated antibody for NSD2.
-
Problem 2: No significant change in global H3K36me2 levels.
-
Possible Cause: this compound's mechanism of action.
-
Solution: This is an expected outcome in some cell lines. This compound displaces NSD2 from chromatin but does not inhibit its catalytic activity.[2] Therefore, a global change in H3K36me2 might not be observed, especially with short incubation times. Genetic knockdown of NSD2 has been shown to cause a substantial decrease in H3K36me2 and can be used as a positive control.[2]
-
Problem 3: High background in Western Blot for NSD2.
-
Possible Cause: Insufficient blocking or washing.
-
Solution: Increase the blocking time and use a high-quality blocking agent (e.g., 5% non-fat milk or BSA in TBST). Increase the number and duration of wash steps.[10]
-
-
Possible Cause: Antibody concentration is too high.
-
Solution: Titrate the primary antibody to determine the optimal concentration that gives a strong signal with minimal background.[11]
-
-
Possible Cause: Issues with cell lysis.
-
Solution: Ensure complete cell lysis to release nuclear proteins. Consider using a lysis buffer specifically designed for nuclear protein extraction.
-
Problem 4: Low signal or high background in ChIP-seq experiments.
-
Possible Cause: Inefficient cross-linking.
-
Solution: Optimize formaldehyde (B43269) cross-linking time. Over-crosslinking can mask epitopes, while under-crosslinking can lead to loss of protein-DNA interactions.
-
-
Possible Cause: Ineffective chromatin shearing.
-
Solution: Optimize sonication or enzymatic digestion to achieve chromatin fragments in the desired size range (typically 200-1000 bp).[12]
-
-
Possible Cause: Insufficient antibody or starting material.
-
Solution: Use a ChIP-validated antibody for NSD2. Ensure you are using a sufficient amount of starting cellular material.[13]
-
Data Presentation
Table 1: Recommended this compound Incubation Times and Concentrations in Various Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| U2OS | 5 µM | 4 hours | Accumulation of NSD2 in the nucleolus | [1] |
| U2OS | 1.09 µM (IC50) | Not specified | Disruption of NSD2-H3K36me2 interaction (NanoBRET) | [1] |
| KMS11 | Not specified | Not specified | No change in global H3K36me2 levels | [2] |
| MM.1S | Not specified | 8 days | Mild antiproliferative effects (as part of a degrader molecule) | [2] |
Experimental Protocols
Detailed Methodology: Western Blot for NSD2
-
Cell Lysis:
-
Treat cells with this compound and a vehicle control (DMSO) for the desired time and concentration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 30 minutes, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against NSD2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Detailed Methodology: Chromatin Immunoprecipitation (ChIP)
-
Cross-linking and Cell Lysis:
-
Treat cells with this compound and a vehicle control.
-
Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Lyse cells and nuclei to release chromatin.
-
-
Chromatin Shearing:
-
Sonicate the chromatin to obtain fragments of 200-1000 bp. Verify fragment size on an agarose (B213101) gel.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin with an antibody against NSD2 or an IgG control overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Analysis:
-
Analyze the precipitated DNA by qPCR or prepare for ChIP-seq library generation.
-
Detailed Methodology: NanoBRET™ Target Engagement Assay
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding for NanoLuc®-NSD2 (donor) and HaloTag®-Histone H3.3 (acceptor).
-
-
Cell Plating and Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells.
-
Treat the cells with a serial dilution of this compound or the negative control UNC7145.
-
-
Substrate Addition and Signal Detection:
-
Add the NanoBRET® Nano-Glo® Substrate to the wells.
-
Read the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped with the appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the compound concentration to determine the IC50 value.
-
Visualizations
Caption: NSD2 Signaling Pathway and the effect of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. This compound | Structural Genomics Consortium [thesgc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NSD2 Promotes Renal Cancer Progression Through Stimulating Akt/Erk Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. wildtypeone.substack.com [wildtypeone.substack.com]
- 12. bosterbio.com [bosterbio.com]
- 13. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
mitigating cytotoxicity of UNC6934 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the NSD2-PWWP1 antagonist, UNC6934. The focus is on understanding and mitigating potential cytotoxic effects that may be observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and selective chemical probe that targets the N-terminal PWWP (PWWP1) domain of the Nuclear Receptor Binding SET Domain Containing Protein 2 (NSD2).[1][2] NSD2 is the primary enzyme responsible for the dimethylation of histone 3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active gene transcription.[3][4] By binding to the PWWP1 domain, this compound antagonizes the interaction between NSD2 and H3K36me2-marked nucleosomes.[3][5] This disruption does not inhibit the catalytic activity of NSD2 but rather alters its subcellular localization, causing it to accumulate in the nucleolus.[3][5][6]
Q2: Is this compound expected to be cytotoxic at standard experimental concentrations?
A2: Published studies indicate that this compound has limited or no acute cytotoxicity at concentrations effective for cellular target engagement.[4][6] It is designed as a specific chemical probe, and its negative control, UNC7145, can be used to differentiate on-target from off-target effects.[3][4] The recommended concentration for cellular use is up to 5 µM for longer incubation times, with some studies using up to 12.5 µM, which is tenfold the cellular IC50 in U2OS cells.[7]
Q3: Why might I be observing high levels of cytotoxicity in my experiments with this compound?
A3: While this compound is reported to have low toxicity, observing cell death at high concentrations can stem from several factors:
-
Supraphysiological Concentrations: Exceeding the optimal concentration range can lead to off-target effects or general cellular stress.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at final concentrations above 0.5%.[8]
-
Compound Solubility Issues: this compound has low aqueous solubility.[1] If the compound precipitates out of the medium, it can cause physical stress to cells or lead to inaccurate concentration assessments, perceived as toxicity.
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical treatments.
-
Off-Target Effects: At higher concentrations, this compound has been shown to inhibit the human serotonin (B10506) transporter (SERT) with a Ki of 1.4 µM.[7][9] This could contribute to cytotoxicity in cell types sensitive to serotonin signaling.
-
Prolonged Exposure: Continuous exposure to high concentrations for extended periods may disrupt normal cellular processes, leading to cumulative toxicity.[8]
Q4: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?
A4: The ideal concentration should be determined empirically for each cell line and experimental setup. A dose-response experiment is critical. You should test a range of this compound concentrations, starting below the reported cellular IC50 (approx. 1.1-1.2 µM) and extending to higher concentrations.[1][7] The goal is to identify the lowest concentration that provides robust target engagement (e.g., NSD2 nucleolar accumulation) without significantly impacting cell viability.
Q5: What are the best practices for preparing and storing this compound to maintain stability and minimize experimental artifacts?
A5: Proper handling is crucial for reproducible results.
-
Solubilization: Dissolve this compound in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-25 mg/mL).[1][10] Use sonication or gentle heating if necessary to aid dissolution.[10]
-
Storage: Store the powder at -20°C for long-term stability (≥ 4 years).[9] Store the DMSO stock solution in small, single-use aliquots at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1][10]
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. When diluting into aqueous culture medium, ensure rapid mixing to prevent precipitation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound from published literature.
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Kd) | 80 - 91 nM | NSD2-PWWP1 | [1][5] |
| Biochemical IC50 | 104 nM | NSD2-H3K36me2 Interaction | [5][9] |
| Cellular IC50 (NanoBRET) | 1.09 - 1.23 µM | U2OS Cells | [1][6] |
| Recommended Cellular Conc. | ≤ 5 µM (long-term) | General Cell-Based Assays | [7] |
| Off-Target Ki | 1.4 µM | Serotonin Transporter (SERT) | [7][9] |
| Solubility in DMSO | 22 - 25 mg/mL | Solvent | [1][10] |
| Aqueous Solubility | Insoluble | Water | [1] |
Visual Diagrams
Signaling Pathway
Caption: Mechanism of action for this compound in altering NSD2 localization.
Experimental Workflow
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Logical Relationships
Caption: Potential root causes of observed cytotoxicity with this compound.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
This protocol details a method to determine the cytotoxic IC50 of this compound in a specific cell line using a colorimetric assay like CCK-8 or MTT.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation:
-
Prepare a 2X serial dilution of this compound in culture medium. Start from a high concentration (e.g., 100 µM) and dilute down to a low concentration (e.g., 0.1 µM).
-
Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "no treatment" control (medium only).
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add 100 µL of the prepared compound dilutions to the respective wells (in triplicate).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment (CCK-8 Example):
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the cytotoxic IC50 value.
-
Protocol 2: this compound Solubilization and Cell Dosing
This protocol provides a best-practice method for preparing this compound working solutions to minimize precipitation.
-
Stock Solution Preparation:
-
Thaw a single-use aliquot of concentrated this compound in DMSO (e.g., 10 mM) at room temperature.
-
Vortex briefly to ensure homogeneity.
-
-
Intermediate Dilution (Optional but Recommended):
-
If the final concentration is low, perform an intermediate dilution in pure DMSO or culture medium to avoid issues with pipetting very small volumes.
-
-
Final Working Solution Preparation:
-
Warm the required volume of complete culture medium (containing serum) to 37°C.
-
To prepare the final concentration (e.g., 5 µM), add the required volume of the DMSO stock directly to the pre-warmed medium. For example, add 5 µL of a 10 mM stock to 10 mL of medium.
-
Crucially, vortex or invert the tube immediately and vigorously after adding the DMSO stock to ensure rapid dispersion and prevent the compound from precipitating. The serum proteins in the medium can help maintain solubility.[11]
-
-
Cell Dosing:
-
Remove the existing medium from the cell culture plate.
-
Gently add the freshly prepared this compound-containing medium to the cells.
-
Return the plate to the incubator. Visually inspect the wells under a microscope after 15-30 minutes to check for any signs of compound precipitation (looks like small crystals or amorphous debris).
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Table 3, Probe Solubility and Stability - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Efficacy of NSD2 Inhibitors: A Comparative Guide for Researchers
A deep dive into the comparative efficacy of UNC6934 and other emerging NSD2 inhibitors, providing researchers with essential experimental data, detailed protocols, and pathway visualizations to inform future studies in oncology and drug development.
Nuclear SET domain-containing protein 2 (NSD2), a histone methyltransferase responsible for di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2), has emerged as a critical player in the pathogenesis of various cancers, including multiple myeloma and certain types of leukemia. Its role in regulating gene expression and chromatin structure has made it an attractive target for therapeutic intervention. This guide provides a comprehensive comparison of the efficacy of this compound, a first-in-class antagonist of the NSD2-PWWP1 domain, against other classes of NSD2 inhibitors, including catalytic inhibitors and targeted protein degraders.
Quantitative Comparison of NSD2 Inhibitors
The landscape of NSD2 inhibition is rapidly evolving, with distinct molecular strategies being employed to disrupt its oncogenic functions. This section summarizes the key efficacy parameters of prominent NSD2 inhibitors, offering a quantitative snapshot of their performance in various assays.
| Inhibitor Class | Compound | Mechanism of Action | Target | Quantitative Metric | Value | Cell Line / System | Reference |
| PWWP1 Antagonist | This compound | Disrupts the interaction between the NSD2 PWWP1 domain and H3K36me2-marked nucleosomes. | NSD2-PWWP1 | Kd (SPR) | 80 nM | In vitro | [1] |
| IC50 (NanoBRET) | 1.09 µM | U2OS cells | [1] | ||||
| EC50 (NanoBRET) | 1.23 µM | U2OS cells | [2] | ||||
| Catalytic Inhibitor | KTX-1001 | Inhibits the catalytic SET domain of NSD2, preventing H3K36 methylation. | NSD2 SET Domain | IC50 | 1 - 10 nM | Biochemical Assay | |
| IACS-17596 | Inhibits the catalytic SET domain of NSD2. | NSD2 SET Domain | IC50 | Single-digit nM | In vitro | [3][4] | |
| IACS-17817 | Inhibits the catalytic SET domain of NSD2. | NSD2 SET Domain | IC50 | Single-digit nM | In vitro | [3][4] | |
| RK-552 | Inhibits the catalytic SET domain of NSD2. | NSD2 SET Domain | IC50 | Not explicitly stated, but effective at µM concentrations in cells. | KMS34 cells | [5] | |
| PROTAC Degrader | UNC8153 | Induces proteasomal degradation of NSD2 by linking it to an E3 ligase. | NSD2 | DC50 | 350 nM | U2OS cells | [3][6][7] |
| DC50 (NSD2-long) | 3.41 µM | KMS11 cells | [5] | ||||
| LLC0424 | Induces cereblon-mediated degradation of NSD2. | NSD2 | DC50 | 20 nM | RPMI-8402 cells | [8] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of NSD2 inhibitors on the proliferation of cancer cell lines.
-
Cell Seeding:
-
Culture multiple myeloma cell lines (e.g., KMS11, H929, RPMI-8226) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the NSD2 inhibitor in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.[5]
-
Western Blot for H3K36me2 Levels
This protocol is designed to measure the impact of NSD2 inhibitors on the global levels of H3K36me2.
-
Cell Lysis:
-
Treat cells with the NSD2 inhibitor for the desired time and concentration.
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 15% SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K36me2 (e.g., Cell Signaling Technology #2901, 1:1000 dilution; or Abcam MA5-14867, 1 µg/mL) overnight at 4°C.[9][10]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:10000 dilution) for 1 hour at room temperature.[11]
-
Detect the signal using an ECL substrate and an imaging system.
-
Normalize the H3K36me2 signal to a loading control such as total Histone H3 or GAPDH.[5]
-
NanoBRET™ Target Engagement Assay for this compound
This cellular assay quantifies the binding of this compound to the NSD2-PWWP1 domain in live cells.[12]
-
Cell Transfection:
-
Co-transfect U2OS cells with plasmids encoding for C-terminally NanoLuc-tagged NSD2-PWWP1 and C-terminally HaloTag-tagged histone H3 at a 1:10 ratio.[6]
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest and resuspend the transfected cells in Opti-MEM.
-
Add the HaloTag® NanoBRET™ 618 Ligand (the fluorescent tracer).
-
Dispense the cell suspension into a 96-well plate.
-
-
Compound Treatment and Measurement:
-
Add serial dilutions of this compound or a vehicle control to the wells.
-
Incubate for 24 hours.[6]
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measure the donor (450 nm) and acceptor (610 nm) luminescence signals.
-
Calculate the NanoBRET™ ratio (acceptor/donor) and determine the IC50 value of this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways influenced by NSD2 and the workflows of the experimental protocols described above.
Caption: NSD2 influences multiple oncogenic signaling pathways.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for Western blot analysis of H3K36me2.
Discussion and Future Directions
The data presented in this guide highlight the diverse strategies being employed to target NSD2 and their varying degrees of potency and mechanisms of action. This compound, as a PWWP1 antagonist, offers a unique approach by disrupting NSD2's chromatin localization without directly inhibiting its catalytic activity. In contrast, catalytic inhibitors like KTX-1001 and the IACS series compounds directly block the methyltransferase function of NSD2, leading to a global reduction in H3K36me2. The PROTAC degraders, UNC8153 and LLC0424, represent a third and highly potent strategy, inducing the complete removal of the NSD2 protein.
The choice of inhibitor for a particular research question will depend on the specific biological context and the desired outcome. For instance, this compound is an excellent tool to study the non-catalytic functions of NSD2 and the role of its chromatin tethering. Catalytic inhibitors are more suited for investigating the direct consequences of H3K36me2 loss. PROTACs, with their ability to eliminate the entire protein, can overcome potential scaffolding functions of NSD2 that are independent of its catalytic activity.
Future research should focus on direct, head-to-head comparisons of these different inhibitor classes in a wider range of cancer models. Understanding the differential effects of these compounds on the NSD2-regulated transcriptome and downstream signaling pathways will be crucial for identifying the most effective therapeutic strategies for NSD2-driven cancers. Furthermore, exploring potential resistance mechanisms to each class of inhibitor will be vital for the long-term clinical success of targeting NSD2. This comprehensive guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. biorxiv.org [biorxiv.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. NSD2 inhibitors rewire chromatin to treat lung and pancreatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. NSD2(PWWP1) and histone H3 interaction cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 7. H3K36me2 Monoclonal Antibody (T.571.7), ChIP-Verified (MA5-14867) [thermofisher.com]
- 8. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone H3K36me2 and H3K36me3 form a chromatin platform essential for DNMT3A-dependent DNA methylation in mouse oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Di-Methyl-Histone H3 (Lys36) (C75H12) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Histone H3K36me2 (H3K36 Dimethyl) Polyclonal Antibody | EpigenTek [epigentek.com]
- 12. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
UNC6934 vs. UNC7145: A Comparative Guide to On-Target Specificity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
In the quest for potent and selective chemical probes, understanding a compound's off-target profile is as crucial as defining its on-target activity. This guide provides a detailed comparison of UNC6934, a potent antagonist of the NSD2-PWWP1 domain, and its structurally similar counterpart, UNC7145, which serves as a negative control. By examining the available experimental data, we aim to provide a clear perspective on their respective utility in controlling for off-target effects in biomedical research.
Mechanism of Action and On-Target Potency
This compound is a chemical probe that targets the N-terminal PWWP (PWWP1) domain of the nuclear receptor-binding SET domain-containing protein 2 (NSD2).[1][2] It potently and selectively binds to the aromatic cage of NSD2-PWWP1, disrupting its interaction with histone H3K36me2-marked nucleosomes.[3][4] This targeted antagonism of the PWWP1 domain leads to the accumulation of endogenous NSD2 in the nucleolus.[1][2]
In contrast, UNC7145 was designed as a negative control. A subtle structural change, the conversion of the cyclopropyl (B3062369) group in this compound to an isopropyl group in UNC7145, abrogates its binding affinity for the NSD2-PWWP1 domain.[5] This makes UNC7145 an ideal tool for distinguishing on-target effects of this compound from potential off-target activities.
Quantitative Comparison of On-Target Activity
The following table summarizes the key quantitative data for this compound and UNC7145, highlighting their differential binding affinities and inhibitory concentrations.
| Parameter | This compound | UNC7145 | Method | Reference |
| Binding Affinity (Kd) | 80 ± 18 nM | Inactive | Surface Plasmon Resonance (SPR) | [3] |
| IC50 (NSD2-PWWP1:H3K36me2 interaction) | 104 ± 13 nM | No measurable effect | AlphaScreen | [5] |
| Cellular IC50 (NanoBRET) | 1.09 ± 0.23 µM | Inactive | NanoBRET Assay | [3] |
Off-Target Profiling and Selectivity
A critical aspect of a chemical probe's utility is its selectivity. Both this compound and UNC7145 have been subjected to selectivity profiling to assess their off-target interactions.
Selectivity Against PWWP Domains and Methyltransferases
This compound demonstrates high selectivity for the NSD2-PWWP1 domain over other PWWP domains and did not show inhibitory activity against a panel of 33 methyltransferases.[6] UNC7145 was found to be inactive against all tested PWWP domains and methyltransferases.[5]
Broad Off-Target Screening
To further investigate their off-target profiles, this compound and UNC7145 were screened against a panel of 90 central nervous system receptors, channels, and transporters.[6]
-
This compound: At a concentration of 10 µM, this compound inhibited two targets by more than 50%. The most significant off-target interaction was with the human sodium-dependent serotonin (B10506) transporter, with a measured inhibitory constant (Ki) of 1.4 ± 0.8 µM.[6]
-
UNC7145: The available data indicates that UNC7145 is largely inactive in these off-target screens, reinforcing its role as a negative control.
Cellular Target Engagement and Selectivity
Chemical proteomics experiments have provided strong evidence for the selective engagement of this compound with its intended target in a cellular context. In these studies, a biotinylated derivative of this compound was used to pull down interacting proteins from cell lysates. Competition experiments showed that pre-incubation with this compound, but not UNC7145, effectively blocked the pulldown of NSD2.[5] Label-free proteomic analysis of these pulldowns identified NSD2 as the only protein significantly depleted by competition with this compound, further demonstrating its high selectivity within the cellular proteome.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and UNC7145.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions.
-
Immobilization: Recombinant NSD2-PWWP1 protein is immobilized on a sensor chip.
-
Injection: A series of concentrations of the analyte (this compound or UNC7145) are injected over the sensor surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is measured in real-time.
-
Analysis: The association and dissociation rates are determined, and the equilibrium dissociation constant (Kd) is calculated to quantify binding affinity.
AlphaScreen Assay for Protein-Protein Interaction Inhibition
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions.
-
Reagents: Biotinylated H3K36me2 peptide, GST-tagged NSD2-PWWP1 protein, streptavidin-coated donor beads, and anti-GST acceptor beads are used.
-
Interaction: In the absence of an inhibitor, the interaction between the peptide and the protein brings the donor and acceptor beads into close proximity.
-
Signal Generation: Upon excitation at 680 nm, the donor bead generates singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm.
-
Inhibition: The addition of an inhibitor (like this compound) disrupts the protein-peptide interaction, separating the beads and causing a decrease in the AlphaScreen signal.
-
Data Analysis: IC50 values are determined by measuring the concentration of the inhibitor required to reduce the signal by 50%.
NanoBRET Assay for Cellular Target Engagement
NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay used to measure protein interactions in living cells.
-
Cell Transfection: Cells are co-transfected with plasmids encoding for a NanoLuc luciferase-tagged NSD2-PWWP1 (donor) and a HaloTag-tagged histone H3.3 (acceptor).
-
Ligand Addition: A fluorescent ligand that specifically binds to the HaloTag is added to the cells.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (this compound or UNC7145).
-
BRET Measurement: In the presence of the NanoLuc substrate, energy is transferred from the donor to the acceptor if they are in close proximity (<10 nm), resulting in a BRET signal.
-
Data Analysis: A decrease in the BRET signal upon compound treatment indicates target engagement. Cellular IC50 values are calculated based on the dose-response curve.
Chemical Proteomics for Cellular Selectivity
This method is used to identify the cellular targets of a compound.
-
Affinity Probe: A biotinylated version of this compound is synthesized to serve as an affinity probe.
-
Cell Lysate Incubation: The affinity probe is incubated with cell lysates to allow binding to its target proteins.
-
Pulldown: Streptavidin beads are used to capture the biotinylated probe along with its bound proteins.
-
Competition: In parallel experiments, lysates are pre-incubated with an excess of this compound or UNC7145 before adding the affinity probe.
-
Proteomic Analysis: The captured proteins are identified and quantified using mass spectrometry. A significant reduction in the amount of a pulled-down protein in the presence of the competitor compound indicates a specific interaction.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. 6xcg - Histone-lysine N-methyltransferase NSD2-PWWP1 with compound this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 5. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
A Comparative Guide: Unraveling NSD2 Function Through Pharmacological Inhibition with UNC6934 versus Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
The nuclear receptor-binding SET domain protein 2 (NSD2), also known as MMSET or WHSC1, is a critical histone methyltransferase responsible for the dimethylation of histone H3 at lysine (B10760008) 36 (H3K36me2). This epigenetic mark is predominantly associated with active gene transcription.[1] Dysregulation of NSD2, often through overexpression or mutation, is implicated in the progression of various cancers, including multiple myeloma, acute lymphoblastic leukemia, and several solid tumors, making it a compelling therapeutic target.[2][3][4][5][6]
Investigating the function of NSD2 has traditionally relied on genetic techniques like siRNA or shRNA knockdown, which reduce the overall protein level. The advent of chemical probes offers a complementary approach. This guide provides an objective comparison between the effects of the selective chemical probe UNC6934 and genetic knockdown of NSD2, supported by experimental data and detailed protocols.
Contrasting Mechanisms: Targeting Protein Function vs. Protein Presence
The fundamental difference between this compound and genetic knockdown lies in their mechanism of action. Genetic knockdown eliminates the NSD2 protein, thereby ablating all of its functions, including its catalytic activity. In contrast, this compound is not a catalytic inhibitor. It is a potent and selective antagonist that targets the N-terminal PWWP1 domain of NSD2.[1][6][7][8] This "reader" domain is responsible for recognizing and binding to H3K36me2-marked nucleosomes. By occupying this binding pocket, this compound disrupts NSD2's ability to properly localize to chromatin, causing it to accumulate in the nucleolus.[1][6][9]
This mechanistic divergence leads to distinct downstream cellular effects, most notably on global H3K36me2 levels.
Figure 1. Mechanism of Action Comparison. This diagram illustrates the distinct pathways of NSD2 inhibition. Genetic knockdown (left) leads to protein loss and reduced H3K36me2, while this compound (right) causes protein relocalization without affecting global H3K36me2 levels.
Data Presentation: Quantitative Comparison
The following tables summarize the key differences in target engagement and cellular outcomes based on published experimental data.
| Feature | Genetic Knockdown of NSD2 | This compound |
| Target | NSD2 mRNA | N-terminal PWWP1 domain of NSD2 protein[7][8] |
| Primary Molecular Action | Degradation of NSD2 mRNA, leading to protein loss | Antagonizes PWWP1 interaction with H3K36me2 nucleosomes[6][9] |
| Effect on Global H3K36me2 | Substantial decrease[6][10][11] | Unaltered[1][6] |
| Effect on NSD2 Localization | Loss of protein signal | Accumulation in the nucleolus[1][12][6] |
| In Vitro Potency | N/A | Kd = 80-91 nM[6][7][8] |
| Cellular Potency | N/A | IC50 = 1.09 - 1.23 µM (NanoBRET assay)[1][7][8] |
| Table 1. Comparison of Target Engagement and Primary Molecular Effects. |
| Phenotypic Outcome | Genetic Knockdown of NSD2 | This compound |
| Cell Proliferation | Significantly inhibited[3][10][11] | Does not reduce cancer cell proliferation[6] |
| Tumor Growth in vivo | Reduces tumor growth[6] | Does not reduce cancer phenotypes[6] |
| Cell Migration & Invasion | Significantly inhibited[3][4] | Not reported to have a significant effect |
| Epithelial-Mesenchymal Transition (EMT) | Inhibited[3][4] | Not reported to have a significant effect |
| Table 2. Comparison of Functional Cellular Outcomes in Cancer Models. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for NSD2 knockdown and this compound treatment.
Protocol 1: NSD2 Knockdown using siRNA
This protocol describes a general workflow for transiently knocking down NSD2 in a cancer cell line, such as U-2 OS or MC38, for subsequent analysis.
-
Cell Seeding: Seed 2.5 x 105 cells per well in a 6-well plate in antibiotic-free medium. Allow cells to adhere and reach 50-70% confluency.
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute 5 nM of NSD2-targeting siRNA (or a non-targeting control siRNA) into 250 µL of Opti-MEM™ medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., RNAiMAX) into 250 µL of Opti-MEM™ medium.
-
Combine the diluted siRNA and diluted lipid reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 500 µL siRNA-lipid complex dropwise to the cells in the 6-well plate.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation and Analysis:
-
Western Blot: Harvest a portion of the cells to lyse for protein extraction. Perform western blotting using an anti-NSD2 antibody to confirm protein knockdown and an anti-H3K36me2 antibody to assess the effect on histone methylation. Use an antibody for total Histone H3 or a housekeeping protein like Vinculin as a loading control.[6][10]
-
Functional Assays: Use the remaining cells for functional assays, such as cell proliferation (e.g., CCK-8 assay), migration, or invasion assays.[10]
-
Figure 2. Experimental Workflow for siRNA-mediated Knockdown. A typical workflow from cell seeding to validation and functional analysis.
Protocol 2: Cellular Treatment with this compound
This protocol outlines the treatment of cells with this compound to observe its primary effect on NSD2 localization.
-
Cell Culture: Seed U-2 OS cells on glass coverslips in a 24-well plate. Allow cells to adhere and grow to approximately 60-80% confluency.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[7] Further dilute the stock solution in cell culture medium to a final working concentration of 5 µM. Prepare a vehicle control (DMSO) and a negative control compound (UNC7145, if available) at the same concentration.[13]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound, the negative control, or the vehicle control.
-
Incubation: Incubate the cells for 4 hours at 37°C in a CO2 incubator.[7]
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against NSD2 overnight at 4°C. For nucleolar co-localization, an antibody against a nucleolar marker like fibrillarin can be used.[7]
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI or Hoechst 33342.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides and visualize using a confocal microscope. Quantify the co-localization between NSD2 and the nucleolar marker to confirm the relocalization effect of this compound.[7][13]
Summary and Conclusion
Cross-validation of this compound with NSD2 genetic knockdown reveals critical distinctions between these two experimental approaches.
-
Genetic knockdown serves as a tool to understand the total cellular requirement for the NSD2 protein. It effectively reduces global H3K36me2 levels and significantly impacts cancer cell proliferation and tumorigenesis, confirming NSD2's oncogenic role.[3][6][10][11]
-
This compound is a precision tool for dissecting the specific function of the NSD2-PWWP1 reader domain. It selectively disrupts the chromatin tethering of NSD2, inducing its relocalization to the nucleolus without affecting the enzyme's catalytic activity or global H3K36me2 levels.[1][6]
The observation that this compound does not phenocopy NSD2 knockdown is a pivotal finding.[6] It demonstrates that simply displacing NSD2 from its primary chromatin binding sites via PWWP1 antagonism is insufficient to replicate the anti-cancer effects of complete protein ablation. This insight has been crucial, suggesting that targeting the catalytic activity or inducing the complete degradation of the NSD2 protein are more viable therapeutic strategies. Indeed, this understanding spurred the development of NSD2-targeted degraders (PROTACs) which successfully reduce both NSD2 protein and H3K36me2 levels, showing greater promise for therapeutic intervention.[6]
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of NSD1, NSD2, and NSD3 histone methyltransferases in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Potent and Selective Targeted NSD2 Degrader for the Reduction of H3K36me2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | Structural Genomics Consortium [thesgc.org]
- 9. researchgate.net [researchgate.net]
- 10. Conditional knockout of the NSD2 gene in mouse intestinal epithelial cells inhibits colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput screening with nucleosome substrate identifies small-molecule inhibitors of the human histone lysine methyltransferase NSD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of UNC6934 and MRT866 in NSD2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two small molecule inhibitors, UNC6934 and MRT866, targeting the PWWP1 domain of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). NSD2 is a histone methyltransferase implicated in various cancers, making it a crucial target for therapeutic development. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols, and visualizes key pathways and workflows to aid in research and drug development decisions.
Executive Summary
Data Presentation: Quantitative Comparison
The following table summarizes the key performance metrics of this compound and MRT866 in targeting the NSD2-PWWP1 domain.
| Parameter | This compound | MRT866 | Reference |
| Binding Affinity (Kd) | 91 ± 8 nM (SPR) | 349 ± 19 nM (SPR) | [1] |
| Biochemical Inhibition (IC50) | 104 ± 13 nM (AlphaScreen) | Not Reported | [2][3] |
| Cellular Target Engagement (EC50) | 1.23 µM (NanoBRET) | Not Reported | [2] |
Note: A direct comparison of the inhibitory concentration (IC50) of MRT866 in a biochemical assay that measures the disruption of the NSD2-PWWP1/H3K36me2 interaction is not available in the reviewed literature.
Mechanism of Action
Both this compound and MRT866 function by binding to the aromatic cage of the NSD2-PWWP1 domain. This binding event competitively inhibits the interaction of the PWWP1 domain with di- and tri-methylated histone H3 at lysine (B10760008) 36 (H3K36me2/3). By disrupting this interaction, these inhibitors alter the subcellular localization of NSD2, causing it to accumulate in the nucleolus.[2][4] Importantly, these compounds do not inhibit the catalytic SET domain of NSD2, meaning they do not directly prevent the enzymatic methylation of histones.[1]
Selectivity Profile of this compound
This compound has been extensively profiled for its selectivity and has demonstrated a high degree of specificity for the NSD2-PWWP1 domain.
-
PWWP Domains: this compound is selective for NSD2-PWWP1 over 15 other human PWWP domains when tested at a concentration of 100 µM in a Differential Scanning Fluorimetry (DSF) assay.[1][2]
-
Methyltransferases: It did not show any inhibitory activity against a panel of 33 methyltransferase domains, including the catalytically active SET domains of NSD1, NSD2, NSD3, and SETD2.[1]
-
Off-Target Profile: Broader screening against a panel of 90 central nervous system receptors, channels, and transporters revealed minimal off-target activity. The most significant off-target interaction was with the human sodium-dependent serotonin (B10506) transporter, with a Ki of 1.4 µM.[1]
A detailed selectivity profile for MRT866 has not been reported in the available literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
-
Objective: To determine the equilibrium dissociation constant (Kd) of the compounds for the NSD2-PWWP1 domain.
-
Instrumentation: A Biacore T200 instrument is typically used.
-
Procedure:
-
Recombinant 6xHis-tagged NSD2-PWWP1 protein is immobilized on a CM5 sensor chip via amine coupling.
-
A serial dilution of the test compound (this compound or MRT866) in a suitable running buffer (e.g., HBS-EP+) is injected over the sensor chip surface.
-
The association and dissociation of the compound are monitored in real-time by measuring the change in the surface plasmon resonance signal.
-
The resulting sensorgrams are fitted to a 1:1 binding model to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
AlphaScreen for Biochemical Inhibition
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of the compounds in disrupting the interaction between NSD2-PWWP1 and H3K36me2-containing nucleosomes.
-
Principle: This is a bead-based proximity assay. Donor and acceptor beads are brought into close proximity through the biological interaction of interest, leading to the generation of a chemiluminescent signal.
-
Procedure:
-
Biotinylated H3K36me2 mononucleosomes are incubated with streptavidin-coated donor beads.
-
6xHis-tagged NSD2-PWWP1 protein is incubated with Ni-NTA-coated acceptor beads.
-
The two bead-protein/nucleosome complexes are mixed in the presence of varying concentrations of the test compound.
-
After an incubation period, the plate is read on an AlphaScreen-capable plate reader to measure the luminescent signal.
-
The signal is plotted against the compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
-
NanoBRET™ Assay for Cellular Target Engagement
-
Objective: To determine the half-maximal effective concentration (EC50) of the compounds for disrupting the NSD2-PWWP1/histone H3.3 interaction in living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that measures the energy transfer between a bioluminescent donor (NanoLuc® luciferase) and a fluorescent acceptor (HaloTag® ligand).
-
Procedure:
-
Human osteosarcoma (U2OS) cells are co-transfected with plasmids encoding for a NanoLuc-NSD2-PWWP1 fusion protein (donor) and a HaloTag-histone H3.3 fusion protein (acceptor).
-
Transfected cells are plated in a 96-well plate and treated with the HaloTag® NanoBRET™ 618 ligand.
-
A serial dilution of the test compound is added to the cells.
-
The NanoBRET™ substrate is added, and the donor and acceptor emission signals are measured using a plate reader equipped with the appropriate filters.
-
The BRET ratio is calculated and plotted against the compound concentration to determine the EC50 value.[2]
-
Differential Scanning Fluorimetry (DSF) for Selectivity Screening
-
Objective: To assess the binding of compounds to a panel of PWWP domains by measuring changes in protein thermal stability.
-
Principle: The binding of a ligand can stabilize a protein, leading to an increase in its melting temperature (Tm). This change in Tm is detected using a fluorescent dye that binds to unfolded proteins.
-
Procedure:
-
Purified PWWP domain proteins are mixed with a fluorescent dye (e.g., SYPRO Orange) in a buffered solution.
-
The test compound (at a fixed concentration, e.g., 100 µM) is added to the protein-dye mixture.
-
The fluorescence intensity is monitored as the temperature is gradually increased in a real-time PCR instrument.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition. A significant shift in Tm in the presence of the compound indicates binding.
-
Visualizations
NSD2 Signaling Pathway and Inhibitor Action
Caption: Mechanism of this compound/MRT866 action on NSD2 localization.
General Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the characterization of NSD2-PWWP1 inhibitors.
References
On-Target Engagement of UNC6934 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for confirming the on-target engagement of UNC6934, a chemical probe for the PWWP1 domain of NSD2, within a cellular context. We compare its performance with alternative compounds and detail the key experimental protocols required to assess target engagement.
Introduction to this compound and its Target
This compound is a potent and selective antagonist of the N-terminal PWWP domain (PWWP1) of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), also known as MMSET or WHSC1.[1][2] NSD2 is a histone methyltransferase that primarily dimethylates histone H3 at lysine (B10760008) 36 (H3K36me2), a mark associated with active transcription.[2] The PWWP1 domain of NSD2 recognizes and binds to H3K36me2, an interaction crucial for the proper localization and function of NSD2.[2] By binding to the aromatic cage of the PWWP1 domain, this compound competitively inhibits this interaction, leading to the displacement of NSD2 from chromatin and its subsequent accumulation in the nucleolus.[2] This guide explores the methods used to verify this specific on-target activity in cells.
Comparative Analysis of NSD2-PWWP1 Antagonists
To objectively evaluate the performance of this compound, we compare it against its inactive control, UNC7145, and other reported small molecule antagonists of the NSD2-PWWP1 domain.
Table 1: In Vitro and Cellular Potency of NSD2-PWWP1 Antagonists
| Compound | Target Domain | In Vitro Potency (Kd) | Cellular Potency (NanoBRET IC50/EC50) | Key Characteristics |
| This compound | NSD2-PWWP1 | 80 - 91 nM (SPR)[3][4] | 1.09 - 1.23 µM (U2OS cells)[3][4] | Potent and selective chemical probe. |
| UNC7145 | N/A | Inactive[3] | Inactive[3] | Closely related, inactive negative control for this compound. |
| Compound 3f (MR837) | NSD2-PWWP1 | 3.4 µM[4] | 17.3 µM[4] | Early, less potent antagonist. |
| BI-9321 | NSD3-PWWP1 | 166 nM[5] | 1.2 µM (U2OS cells)[6] | Selective for NSD3-PWWP1; inactive against NSD2-PWWP1.[5][6][7][8] |
| Imidazole Core Compound | NSD2-PWWP1 | 110 nM[9] | Data not publicly available | Alternative chemotype with good in vitro potency.[9] |
Experimental Methodologies for Confirming On-Target Engagement
Several orthogonal methods can be employed to confirm that this compound engages its intended target, NSD2-PWWP1, in a cellular environment.
NanoBRET Target Engagement Assay
The NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[10] It relies on energy transfer from a NanoLuc luciferase-tagged target protein (donor) to a fluorescently labeled tracer that binds to the same target (acceptor).[10] A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[10]
Experimental Workflow:
Caption: NanoBRET Target Engagement Assay Workflow.
Detailed Protocol: A detailed protocol for the NanoBRET Target Engagement Assay can be found in the supplementary information.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses the thermal stability of a target protein in the presence and absence of a ligand.[11][12] The principle is that ligand binding stabilizes the protein, leading to a higher melting temperature.[11][12] This change in thermal stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.[11][12]
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Detailed Protocol: A detailed protocol for CETSA is provided in the supplementary information.
Chemical Proteomics (Affinity-Pull Down followed by Mass Spectrometry)
Chemical proteomics approaches, such as affinity pull-downs coupled with mass spectrometry (MS), can be used to identify the direct binding partners of a small molecule in a complex cellular lysate.[13] This method typically involves a biotinylated version of the chemical probe (e.g., a biotinylated this compound analog) to capture its interacting proteins, which are then identified by MS.[13] Competition experiments with the non-biotinylated probe (this compound) are crucial to confirm the specificity of the interaction.[13]
Logical Relationship of the Experiment:
Caption: Chemical Proteomics Workflow Logic.
Detailed Protocol: A detailed protocol for a chemical proteomics experiment is available in the supplementary information.
Conclusion
The on-target engagement of this compound with the NSD2-PWWP1 domain in cells can be robustly confirmed using a combination of orthogonal methods. The NanoBRET assay provides a quantitative measure of target engagement in live cells, while CETSA offers a biophysical confirmation of direct binding. Chemical proteomics further validates the specific interaction between this compound and NSD2. The availability of a potent and selective chemical probe like this compound, along with its inactive control UNC7145, provides researchers with valuable tools to investigate the biological functions of the NSD2-PWWP1 domain.
Supplementary Information: Detailed Experimental Protocols
NanoBRET™ Target Engagement Assay Protocol
Materials:
-
HEK293 cells
-
Opti-MEM I Reduced Serum Medium
-
NanoLuc®-NSD2-PWWP1 fusion vector
-
NanoBRET™ tracer specific for NSD2-PWWP1
-
NanoBRET™ Nano-Glo® Substrate
-
This compound and other test compounds
-
White, 96-well assay plates
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a suitable culture vessel.
-
Transfect cells with the NanoLuc®-NSD2-PWWP1 fusion vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend in Opti-MEM I medium to the desired cell density.
-
Prepare serial dilutions of this compound and other test compounds in Opti-MEM I.
-
Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM I.
-
-
Assay Execution:
-
Dispense the cell suspension into the wells of a white 96-well plate.
-
Add the NanoBRET™ tracer to all wells.
-
Add the serially diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C in a CO2 incubator for the recommended time to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) Protocol
Materials:
-
Cells of interest (e.g., U2OS)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against NSD2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment:
-
Culture cells to confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
-
Cell Harvest and Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in lysis buffer and lyse on ice.
-
Clarify the lysate by centrifugation.
-
-
Thermal Challenge:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against NSD2, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
-
Data Analysis:
-
Quantify the band intensities for NSD2 at each temperature.
-
Plot the normalized band intensity against the temperature to generate a melting curve.
-
Compare the melting curves of the this compound-treated and vehicle-treated samples to determine the thermal shift.
-
Chemical Proteomics Protocol (Affinity Pull-Down)
Materials:
-
Biotinylated this compound analog
-
This compound and UNC7145
-
Cell lysate
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Bead Preparation:
-
Wash the streptavidin-coated magnetic beads with a suitable buffer.
-
Incubate the beads with the biotinylated this compound analog to allow for binding.
-
Wash the beads to remove any unbound biotinylated probe.
-
-
Competitive Binding:
-
Aliquot the cell lysate into three tubes.
-
To the first tube, add an excess of unlabeled this compound.
-
To the second tube, add an excess of the unlabeled negative control, UNC7145.
-
To the third tube, add a vehicle control (DMSO).
-
Incubate the lysates to allow for competitive binding.
-
-
Protein Pull-Down:
-
Add the biotinylated probe-coated beads to each of the cell lysate aliquots.
-
Incubate to allow the biotinylated probe to capture its binding partners.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Digestion:
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
Digest the eluted proteins into peptides using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
-
Data Analysis:
-
Identify the proteins that were pulled down in each condition.
-
Compare the protein abundance in the this compound-competed sample to the negative control and vehicle control samples to identify specific binding partners of this compound. NSD2 should be significantly depleted only in the this compound-competed sample.
-
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 3. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 4. researchgate.net [researchgate.net]
- 5. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Chemoproteomic Analysis of an NSD2-PWWP1 Chemical Probe [zenodo.org]
A Comparative Guide to Epigenetic Probes: UNC6934 vs. G9a Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of epigenetic research, chemical probes are indispensable tools for dissecting the intricate mechanisms that govern gene expression. This guide provides a detailed comparison of UNC6934, a selective antagonist of the NSD2-PWWP1 domain, with two prominent inhibitors of the histone methyltransferase G9a, BIX-01294 and A-366. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document aims to assist researchers in selecting the most appropriate tool for their specific scientific inquiries.
At a Glance: Key Quantitative Data
The following tables summarize the key quantitative parameters of this compound and the G9a inhibitors BIX-01294 and A-366, offering a direct comparison of their biochemical and cellular activities.
| Compound | Target(s) | Mechanism of Action | In Vitro Potency (IC₅₀/K_d_) | Cellular Potency (IC₅₀/EC₅₀) | Selectivity |
| This compound | NSD2-PWWP1 Domain | Antagonist, disrupts interaction with H3K36me2 | K_d_ = 80 - 91 nM (SPR)[1][2]; IC₅₀ = 104 nM (AlphaScreen)[2] | IC₅₀ = 1.09 - 1.23 µM (NanoBRET)[1][3] | Highly selective for NSD2-PWWP1 over 15 other PWWP domains and 33 methyltransferases.[4][5] |
| BIX-01294 | G9a, GLP | Competitive inhibitor of the peptide substrate binding site | IC₅₀ = 1.7 - 2.7 µM (G9a)[6][7]; IC₅₀ = 0.9 - 38 µM (GLP)[6][7] | Reduces H3K9me2 levels at ~4.1 µM[7] | Selective for G9a/GLP; does not inhibit SUV39H1 or PRMT1.[7] |
| A-366 | G9a, GLP | Peptide-competitive inhibitor | IC₅₀ = 3.3 nM (G9a)[8][9]; IC₅₀ = 38 nM (GLP)[8][9] | EC₅₀ ≈ 300 nM for H3K9me2 reduction[10] | >1000-fold selective for G9a/GLP over 21 other methyltransferases.[8][9] |
Delving Deeper: Mechanism of Action and Cellular Effects
This compound: A Probe for a "Reader" Domain
This compound represents a distinct class of epigenetic probes that target a "reader" domain rather than the enzymatic "writer" domain. It potently and selectively binds to the PWWP1 domain of NSD2, a protein responsible for di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2).[1][2][11] This binding event competitively inhibits the interaction of the PWWP1 domain with its cognate histone mark, H3K36me2.[2][11]
A key cellular consequence of this compound treatment is the altered subcellular localization of the NSD2 protein. By disrupting the chromatin tethering of NSD2 via its PWWP1 domain, this compound causes an accumulation of NSD2 in the nucleolus.[1][11] This phenocopies the localization of NSD2 isoforms that lack the PWWP1 domain, which are associated with certain cancers like multiple myeloma.[11] Importantly, this compound does not directly inhibit the catalytic activity of NSD2's SET domain.[4]
G9a Inhibitors: Targeting the "Writer"
In contrast, BIX-01294 and A-366 are inhibitors of the catalytic activity of the histone methyltransferase G9a and the closely related G9a-like protein (GLP). G9a is the primary enzyme responsible for mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression.[12]
Both BIX-01294 and A-366 act by competing with the histone substrate for binding to the enzyme's active site.[6][13] This inhibition leads to a global reduction in H3K9me2 levels within the cell, which can reactivate the expression of silenced genes.[12][14] These inhibitors have been shown to induce various cellular effects, including cell cycle arrest, apoptosis, and differentiation in different cancer cell lines.[12][15]
Experimental Corner: Protocols and Methodologies
This compound Cellular Assay: NanoBRET™ Target Engagement
Objective: To measure the engagement of this compound with the NSD2-PWWP1 domain in living cells.
Protocol:
-
Cell Culture: U2OS cells are cultured in a suitable medium.
-
Transfection: Cells are co-transfected with plasmids encoding for NanoLuc®-NSD2-PWWP1 fusion protein and HaloTag®-Histone H3.3.
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 4 hours).[1]
-
Lysis and Reagent Addition: Cells are lysed, and the NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand are added.
-
Detection: The bioluminescence resonance energy transfer (BRET) signal is measured using a luminometer. The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
Data Analysis: The IC₅₀ value is determined by plotting the BRET ratio against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
G9a Inhibitor Cellular Assay: In-Cell Western for H3K9me2 Levels
Objective: To quantify the reduction of H3K9me2 levels in cells treated with a G9a inhibitor.
Protocol:
-
Cell Culture and Seeding: PC-3 prostate adenocarcinoma cells are seeded in a 96-well plate and allowed to adhere.[8]
-
Compound Treatment: Cells are treated in triplicate with a dilution series of the G9a inhibitor (e.g., A-366) or DMSO for a defined period (e.g., 72 hours).[8][16]
-
Fixation and Permeabilization: Cells are fixed with formaldehyde (B43269) and then permeabilized with a suitable buffer (e.g., Triton X-100 in PBS).
-
Blocking: Non-specific binding sites are blocked with a blocking buffer (e.g., Odyssey® Blocking Buffer).
-
Primary Antibody Incubation: Cells are incubated with primary antibodies against H3K9me2 and a normalization control (e.g., total Histone H3).
-
Secondary Antibody Incubation: After washing, cells are incubated with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).
-
Imaging and Quantification: The plate is scanned on an infrared imaging system (e.g., LI-COR® Odyssey). The integrated intensity of the H3K9me2 signal is normalized to the total Histone H3 signal.
-
Data Analysis: The EC₅₀ value is calculated by plotting the normalized H3K9me2 signal against the logarithm of the inhibitor concentration.
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate the signaling pathways affected by this compound and G9a inhibitors.
Caption: this compound antagonizes the NSD2-PWWP1 "reader" domain.
Caption: G9a inhibitors block the "writer" activity of G9a/GLP.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and a G9a inhibitor depends entirely on the biological question at hand.
-
This compound is the ideal probe for investigating the specific role of the NSD2-PWWP1 reader domain in chromatin biology. Its high selectivity and distinct mechanism of action allow for the precise dissection of how NSD2 is recruited to and retained on chromatin, and the downstream consequences of disrupting this interaction on gene expression and cellular phenotype, without directly affecting the enzyme's catalytic activity.
-
G9a inhibitors like BIX-01294 and the more potent and selective A-366 , are suited for studying the broader consequences of inhibiting H3K9 methylation. These probes are valuable for exploring the roles of G9a/GLP in gene silencing, cell fate decisions, and disease pathogenesis. The availability of multiple inhibitors with different potency and selectivity profiles allows for a more rigorous validation of experimental findings.
By understanding the distinct mechanisms and leveraging the detailed experimental data provided, researchers can confidently select and apply these powerful chemical probes to advance our understanding of epigenetic regulation in health and disease.
References
- 1. selleckchem.com [selleckchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of G9a inhibitor BIX-01294 acting on U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scbt.com [scbt.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The Histone Methyltransferase Inhibitor A-366 Uncovers a Role for G9a/GLP in the Epigenetics of Leukemia | PLOS One [journals.plos.org]
Comparative Analysis of Binding Kinetics: UNC6934 and Related Compounds
This guide provides a detailed comparison of the binding kinetics of UNC6934, a potent and selective chemical probe for the PWWP domain of Nuclear Receptor Binding SET Domain Protein 2 (NSD2), with its closely related negative control, UNC7145, and a derivative PROTAC degrader. The data presented herein is intended for researchers, scientists, and drug development professionals working in epigenetics and oncology.
This compound is a valuable tool for investigating the biological functions of the NSD2-PWWP1 domain, a reader of histone H3 lysine (B10760008) 36 dimethylation (H3K36me2).[1] By binding to the methyl-lysine binding pocket of NSD2-PWWP1, this compound effectively antagonizes the interaction between NSD2 and H3K36me2-modified nucleosomes.[1][2][3][4] This disruption has been shown to alter the subcellular localization of the NSD2 protein, causing it to accumulate in the nucleolus.[1][4]
Quantitative Comparison of Binding Affinity and Potency
The binding kinetics and inhibitory potential of this compound and its analogs have been characterized using various biophysical and cellular assays. The following table summarizes the key quantitative data for these compounds.
| Compound | Target Domain | Assay Type | Parameter | Value | Reference |
| This compound | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd | 80 ± 18 nM | [3] |
| NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | Kd | 91 nM | [2] | |
| NSD2-PWWP1 | AlphaScreen | IC50 | 104 nM | [2][5] | |
| Endogenous NSD2 (U2OS cells) | NanoBRET | IC50 | 1.09 ± 0.23 µM | [3] | |
| UNC7145 | NSD2-PWWP1 | Surface Plasmon Resonance (SPR) | - | Inactive | [3] |
| Endogenous NSD2 (U2OS cells) | NanoBRET | - | Inactive | [3] | |
| Compound 9 (PROTAC) | NSD2 (for degradation) | Cellular Assay (293FT cells) | DC50 | 5.2 ± 0.9 µM | [6] |
Note: Kd (dissociation constant) is a measure of binding affinity, where a lower value indicates a stronger interaction. IC50 is the concentration of an inhibitor required to reduce a specific biological activity by 50%. DC50 is the concentration required to induce 50% degradation of the target protein.
Signaling Pathway and Mechanism of Action
NSD2 is a histone methyltransferase that plays a critical role in chromatin regulation by dimethylating H3K36. Its PWWP1 domain acts as a "reader" module, recognizing and binding to the H3K36me2 mark on nucleosomes. This interaction is crucial for the proper localization and function of NSD2 on chromatin. This compound acts as a competitive antagonist, occupying the same binding pocket on the PWWP1 domain that recognizes the methylated histone tail. This prevents NSD2 from engaging with its chromatin substrate, leading to its delocalization to the nucleolus.
Experimental Protocols
The determination of binding kinetics and affinity is crucial for characterizing chemical probes. Below are detailed methodologies for key experiments used in the evaluation of this compound.
Surface Plasmon Resonance (SPR) for Kd Determination
SPR is a label-free optical technique that measures real-time biomolecular interactions. It was used to determine the dissociation constant (Kd) of this compound to the NSD2-PWWP1 domain.[3][7]
Methodology:
-
Immobilization: A purified recombinant NSD2-PWWP1 protein (the ligand) is covalently immobilized on the surface of a sensor chip.
-
Analyte Injection: A series of solutions containing this compound (the analyte) at varying concentrations are flowed over the sensor chip surface.
-
Association: The binding of this compound to the immobilized NSD2-PWWP1 is monitored in real time by detecting changes in the refractive index at the surface, which is proportional to the change in mass. This phase is used to determine the association rate constant (kon).
-
Dissociation: After the association phase, the analyte solution is replaced with a running buffer. The dissociation of the this compound-NSD2 complex is monitored to determine the dissociation rate constant (koff).
-
Data Analysis: The binding data (response units vs. time) are fitted to a 1:1 binding model. The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[8][9]
Methodology:
-
Sample Preparation: The purified target protein (e.g., NSD2-PWWP1) is placed in the sample cell of the calorimeter. The small molecule inhibitor (e.g., this compound) is loaded into a titration syringe at a concentration typically 10-20 times higher than the protein.[10] Both solutions must be in an identical, precisely matched buffer to minimize heats of dilution.[10][11]
-
Titration: The inhibitor is injected into the protein solution in small, precise aliquots.
-
Heat Measurement: The instrument measures the minute temperature changes that occur upon each injection as the molecules interact. Each injection produces a heat pulse that is integrated with respect to time to yield the total heat exchanged.
-
Data Analysis: The cumulative heat per injection is plotted against the molar ratio of the inhibitor to the protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the Kd, n, ΔH, and ΔS.[11]
Cellular Target Engagement (NanoBRET™ Assay)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay was used to measure the engagement of this compound with endogenous NSD2 in living U2OS cells.[3]
Methodology:
-
Cell Engineering: The target protein (NSD2) is endogenously tagged with a NanoLuc® luciferase enzyme.
-
Probe Addition: A fluorescent tracer that binds to the target protein is added to the cells. In the absence of a competitor, the tracer binds to the NanoLuc-tagged protein, bringing the energy donor (luciferase) and acceptor (fluorescent tracer) into close proximity, resulting in a BRET signal.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (this compound).
-
Competitive Binding: this compound enters the cells and competes with the fluorescent tracer for binding to the NanoLuc-NSD2 fusion protein. This competition displaces the tracer, decreasing the BRET signal in a dose-dependent manner.
-
IC50 Determination: The BRET signal is measured at each compound concentration, and the data is used to generate a dose-response curve from which the IC50 value is calculated.
References
- 1. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. A chemical probe targeting the PWWP domain alters NSD2 nucleolar localization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. benchchem.com [benchchem.com]
Assessing the Specificity of UNC6934 in Complex Biological Systems: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount to generating reliable and translatable results. This guide provides an objective comparison of UNC6934, a chemical probe for the PWWP domain of NSD2, with other available alternatives. The following sections detail its performance through supporting experimental data, outline key experimental protocols, and visualize complex biological concepts for enhanced clarity.
This compound is a potent and selective antagonist of the N-terminal PWWP domain of the nuclear receptor-binding SET domain protein 2 (NSD2).[1] Dysregulation of NSD2, a histone methyltransferase, is implicated in various cancers, making it a compelling target for therapeutic intervention. This compound serves as a critical tool to dissect the biological functions of the NSD2 PWWP domain. This guide assesses its specificity by comparing it with another NSD2-PWWP1 inhibitor, NSD2-IN-1 (also known as compound 38), and a well-characterized inhibitor of the related NSD3-PWWP1 domain, BI-9321.
Comparative Analysis of Inhibitor Specificity
To provide a clear overview of the performance of this compound and its alternatives, the following tables summarize their key quantitative data.
Table 1: On-Target Potency and Cellular Activity
| Compound | Target Domain | On-Target Potency (Kd/IC50) | Cellular IC50 | Negative Control |
| This compound | NSD2-PWWP1 | 80-91 nM (Kd)[1] | 1.09-1.23 µM (NanoBRET)[1] | UNC7145 |
| NSD2-IN-1 (compound 38) | NSD2-PWWP1 | 0.11 µM (IC50)[2] | 2.23-10.95 µM (Cell proliferation)[2] | Not explicitly defined |
| BI-9321 | NSD3-PWWP1 | 166 nM (Kd)[2][3] | 1.2 µM (NanoBRET)[3] | BI-9466 |
Table 2: Off-Target Selectivity Profile
| Compound | Selectivity Panel | Key Findings |
| This compound | 15 PWWP domains (DSF) | Selective for NSD2-PWWP1.[4][5] |
| 33 methyltransferases | No significant inhibition.[5] | |
| 90 CNS receptors/transporters | Human sodium-dependent serotonin (B10506) transporter (Ki = 1.4 µM).[5] | |
| NSD2-IN-1 (compound 38) | NSD3-PWWP1, DNMT3A-PWWP, ZCWPW1-PWWP (DSF) | "Remarkable selectivity" for NSD2-PWWP1.[4][6] |
| BI-9321 | 14 PWWP domains (DSF) | Selective for NSD3-PWWP1; inactive against NSD2-PWWP1.[2][3] |
| 35 methyltransferases | No significant inhibition at 10 µM. | |
| 31 kinases | No significant inhibition at 10 µM.[6] |
Experimental Methodologies
Detailed protocols are crucial for reproducing and validating experimental findings. Below are methodologies for two key assays used to assess the specificity of these compounds.
Differential Scanning Fluorimetry (DSF)
DSF is a technique used to assess the thermal stability of a protein in the presence and absence of a ligand. An increase in the melting temperature (Tm) of the protein upon ligand binding indicates a stabilizing interaction.
Protocol:
-
Protein and Compound Preparation: Prepare a 2X solution of the purified PWWP domain protein in a suitable buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5). Prepare a 2X solution of the test compound (e.g., this compound) in the same buffer.
-
Reaction Mixture: In a PCR plate, mix equal volumes of the 2X protein and 2X compound solutions. Include a DMSO control.
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The midpoint of the unfolding transition is the Tm.
-
Data Analysis: Calculate the change in melting temperature (ΔTm) between the compound-treated and DMSO control samples. A significant positive ΔTm indicates binding.
Chemical Proteomics
This method identifies the cellular targets of a compound by using a biotinylated version of the probe to pull down its binding partners from cell lysate.
Protocol:
-
Affinity Reagent Synthesis: Synthesize a biotinylated analog of the chemical probe (e.g., UNC7096 for this compound).
-
Cell Lysis: Prepare whole-cell lysates from a relevant cell line (e.g., KMS-11 multiple myeloma cells) in a suitable lysis buffer containing protease inhibitors.
-
Competitive Binding: Pre-incubate the cell lysate with either DMSO (control), an excess of the non-biotinylated probe (e.g., this compound), or the negative control (e.g., UNC7145).
-
Affinity Purification: Add streptavidin-coated beads that have been pre-incubated with the biotinylated probe to the lysates and incubate to allow for protein binding.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the pulled-down proteins.
-
Data Analysis: Compare the protein enrichment in the different conditions. Proteins that are significantly depleted in the presence of the non-biotinylated probe are considered specific targets.
Visualizing Biological Context and Experimental Logic
To further aid in the understanding of this compound's function and the methods used to assess its specificity, the following diagrams are provided.
Conclusion
This compound stands out as a well-characterized and highly specific chemical probe for the NSD2-PWWP1 domain. The availability of extensive selectivity data, including profiling against numerous PWWP domains and methyltransferases, provides a high degree of confidence in its on-target effects. The identification of a specific off-target, the human sodium-dependent serotonin transporter, at higher concentrations is a crucial piece of information for designing well-controlled experiments.
In comparison, while NSD2-IN-1 (compound 38) shows high on-target potency, the publicly available data on its broader selectivity is less comprehensive than for this compound. BI-9321 is a valuable tool for studying NSD3-PWWP1 and serves as a good example of a selective probe for a related target, with data indicating its inactivity against NSD2-PWWP1.
For researchers investigating the role of the NSD2-PWWP1 domain, this compound, used in conjunction with its negative control UNC7145, currently represents the gold standard due to the depth of its specificity assessment. Future studies providing more extensive and quantitative off-target profiling for NSD2-IN-1 would be beneficial for a more direct and comprehensive comparison.
References
- 1. NSD2 inhibitors close chromatin and silence aggressive oncogenes | BioWorld [bioworld.com]
- 2. BI-9321 | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Pardon Our Interruption [opnme.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
